molecular formula C14H10ClFO2 B1302645 4-Chloro-3'-fluoro-4'-methoxybenzophenone CAS No. 844885-05-8

4-Chloro-3'-fluoro-4'-methoxybenzophenone

Cat. No.: B1302645
CAS No.: 844885-05-8
M. Wt: 264.68 g/mol
InChI Key: NKZCFJJKOCNILS-UHFFFAOYSA-N
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Description

4-Chloro-3'-fluoro-4'-methoxybenzophenone is a useful research compound. Its molecular formula is C14H10ClFO2 and its molecular weight is 264.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZCFJJKOCNILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373944
Record name 4-Chloro-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-05-8
Record name 4-Chloro-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility of 4-Chloro-3'-fluoro-4'-methoxybenzophenone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-3'-fluoro-4'-methoxybenzophenone in Organic Solvents

Executive Summary

This compound is a halogenated benzophenone derivative, a class of compounds with significant interest in medicinal chemistry and materials science. The solubility of such an active pharmaceutical ingredient (API) candidate is a critical physicochemical property that dictates its fate in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in formulations.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Due to the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive solubility framework based on its molecular structure and provides a detailed, authoritative experimental protocol for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[2] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[4][5] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities (NCEs), often leading to low and variable bioavailability and compromising therapeutic efficacy.[1][2]

Therefore, understanding the solubility of a compound like this compound in various organic solvents is paramount for several reasons:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for achieving optimal yields and purity during reaction, extraction, and crystallization processes.

  • Preformulation Studies: Solubility data informs the development of viable dosage forms, such as oral solids or parenteral solutions.

  • In Vitro and In Vivo Assays: Preparing stock solutions for biological screening requires knowledge of solvents that can dissolve the compound at desired concentrations without interfering with the assay.

A well-balanced molecule must be sufficiently lipophilic to cross biological membranes yet hydrophilic enough to dissolve in aqueous biological fluids.[1] This guide focuses on solubility in organic solvents, which provides the foundational data needed before tackling complex aqueous and biological media.

Physicochemical Profile and Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure.

Caption: Molecular Structure of this compound.

Structural Features Influencing Solubility:

  • Non-Polar Core: The molecule is built upon two phenyl rings, which form a large, non-polar, hydrophobic backbone. This feature suggests good solubility in non-polar or moderately polar solvents that can engage in van der Waals interactions.

  • Polar Groups: The structure contains several polar functional groups:

    • Carbonyl Group (C=O): This is a highly polar group and a hydrogen bond acceptor. It significantly contributes to the molecule's overall polarity.

    • Halogens (Cl, F): The electronegative chlorine and fluorine atoms create bond dipoles, increasing the polarity of the aromatic rings.

    • Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

  • Overall Polarity: this compound is a moderately polar molecule. It lacks hydrogen bond donor groups (like -OH or -NH), which limits its ability to self-associate via hydrogen bonding and restricts its solubility in highly polar protic solvents like water.

Predictive Solubility in Common Organic Solvents

The guiding principle for predicting solubility is "like dissolves like," which states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[6] Based on the structural analysis, we can predict the solubility profile of this compound. Analogous compounds like 4-Chloro-4'-methylbenzophenone are known to be soluble in organic solvents such as acetone and dichloromethane but have low solubility in water.[7]

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to ModerateThe large non-polar aromatic core allows for some interaction, but the molecule's overall polarity from the carbonyl, ether, and halogen groups will limit high solubility in purely non-polar media.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents have a good balance of polarity to interact with the carbonyl and ether groups without the steric hindrance of protic interactions. They effectively solvate the molecule.
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as hydrogen bond acceptors for the molecule's carbonyl and ether oxygens. Their polarity is sufficient to dissolve the compound, though perhaps less effectively than polar aprotic solvents.
Highly Polar WaterVery Low / InsolubleThe large hydrophobic backbone and the lack of strong hydrogen bond donating groups prevent effective solvation by the highly structured hydrogen-bonding network of water.[2]

Authoritative Protocol: Isothermal Shake-Flask Method for Solubility Determination

To move beyond prediction to quantitative data, a robust experimental method is required. The isothermal equilibrium or "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a specific temperature.

Objective: To determine the precise solubility of this compound in a selected organic solvent at a constant temperature.

G start Start: Define Solvent & Temperature prep Step 1: Preparation Add excess solid compound to a known volume/mass of solvent in a sealed vial. start->prep equil Step 2: Equilibration Place vial in a thermostatic shaker bath. Agitate for 24-72 hours to reach equilibrium. prep->equil sample Step 3: Sampling & Filtration Withdraw aliquot of supernatant. Immediately filter through 0.22 µm syringe filter to remove undissolved solid. equil->sample analysis Step 4: Analysis Dilute filtered sample with mobile phase. Analyze concentration via a validated analytical method (e.g., HPLC-UV). sample->analysis calc Step 5: Calculation Calculate solubility (mg/mL or mol/L) based on the measured concentration and dilution factor. analysis->calc end End: Quantitative Solubility Value calc->end

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology
  • Preparation:

    • Causality: An excess of solid is required to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[8]

    • Add approximately 10-20 mg of this compound to a 4 mL glass vial.

    • Accurately add a known volume (e.g., 2 mL) of the chosen organic solvent.

    • Securely cap the vial to prevent solvent evaporation. Prepare samples in triplicate for statistical validity.

  • Equilibration:

    • Causality: Continuous agitation at a constant temperature is necessary for the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A period of 24-72 hours is standard to ensure equilibrium is fully achieved.[8]

    • Place the vials in a thermostatic shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a consistent speed (e.g., 150 rpm).

  • Sample Withdrawal and Filtration:

    • Causality: The sample must be filtered immediately to remove any undissolved microcrystals, which would otherwise dissolve upon dilution and artificially inflate the measured solubility. A 0.22 µm filter is standard for this purpose.

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot (e.g., 0.5 mL) from the clear supernatant using a pipette.

    • Immediately pass the aliquot through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial.

  • Analysis:

    • Causality: A validated, concentration-dependent analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) is required for accurate quantification. A calibration curve must be prepared beforehand.

    • Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the original solubility using the measured concentration and the dilution factor applied.

    • Formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

    • Report the average solubility and standard deviation from the triplicate measurements.

Data Presentation

Quantitative results should be meticulously recorded to allow for easy comparison and interpretation.

Table 2: Template for Recording Experimental Solubility Data

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Average Solubility (mg/mL)Standard Deviation
Dichloromethane25
Acetone25
Ethanol25
Toluene25
Hexane25

Conclusion

For researchers and drug developers, empirical determination is essential. The provided isothermal shake-flask protocol is an authoritative and reliable method for generating precise, quantitative solubility data. This information is a critical prerequisite for advancing a compound through the drug development pipeline, enabling rational solvent selection for synthesis, purification, and the formulation of effective delivery systems.

References

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 21-40). Academic Press. Available from: [Link]

  • ResearchGate. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available from: [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Chem LibreTexts. (2023). Solubility of Organic Compounds. Available from: [Link]

  • Solubility of Things. (n.d.). 4-Chloro-4'-methylbenzophenone. Available from: [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Available from: [Link]

Sources

4-Chloro-3'-fluoro-4'-methoxybenzophenone safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: February 2026

Safety Analysis, Handling Protocols, and Synthetic Context

Executive Summary

This technical guide provides a comprehensive safety and handling analysis of 4-Chloro-3'-fluoro-4'-methoxybenzophenone , a specialized halogenated diarylketone intermediate. Often utilized in the synthesis of kinase inhibitors and photo-active polymers, this compound presents specific risks associated with halogenated aromatics.

Critical Note on Data Source: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. The safety profiles detailed below utilize Read-Across Methodology , extrapolating data from structurally validated analogs (CAS 10547-60-1 and CAS 345-89-1) and established Structure-Activity Relationships (SAR).

Part 1: Chemical Identity & Structural Significance

The physicochemical behavior of this molecule is dictated by the interplay between the electron-withdrawing halogen/carbonyl groups and the electron-donating methoxy group.

PropertyDescription
Chemical Name This compound
Molecular Formula C₁₄H₁₀ClFO₂
Molecular Weight ~264.68 g/mol
Predicted Physical State White to Off-white Crystalline Solid
Solubility Profile Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water.
Key Functional Groups Aryl Chloride: Handle for Pd-catalyzed coupling.Aryl Fluoride: Metabolic stability enhancer.Methoxy: Electron-donating group (EDG).
Structural Hazard Logic (DOT Visualization)

The following diagram illustrates how specific structural motifs contribute to the compound's reactivity and hazard profile.

HazardLogic Struct This compound Cl_Group 4-Chloro Group (Leaving Group) Struct->Cl_Group F_Group 3'-Fluoro Group (Lipophilicity) Struct->F_Group CO_Group Benzophenone Core (UV Chromophore) Struct->CO_Group Haz_Aq Aquatic Toxicity (Halogenated Aromatic) Cl_Group->Haz_Aq Persistence Haz_Skin Skin Irritation (Lipophilic Absorption) F_Group->Haz_Skin Increases Permeability Haz_Photo Photosensitization (ROS Generation) CO_Group->Haz_Photo UV Absorption

Caption: Structural motifs linking chemical functionality to specific safety hazards.

Part 2: GHS Hazard Analysis & Risk Mitigation

Based on the properties of 4-chloro-4'-methoxybenzophenone (CAS 10547-60-1) and general benzophenone toxicity, the following GHS classification is applied as a precautionary baseline.

2.1 GHS Classification (Projected)
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

  • Aquatic Toxicity (Chronic): Category 3 or 4 (H412/H413) – Benzophenones are notoriously persistent in aquatic environments.

2.2 Risk Assessment & Causality
Hazard CodeRisk DescriptionMechanism & Causality
H315 Causes skin irritationLipophilicity: The fluorine and methoxy substitutions increase the compound's lipophilicity (LogP ~3.5-4.0), facilitating dermal absorption and interaction with epidermal lipids.
H319 Causes serious eye irritationMicro-abrasion/Chemical: Crystalline dust acts as a mechanical irritant, while the chemical nature can disrupt mucous membranes.
H335 Respiratory irritationDust Inhalation: Fine particulates from solid handling trigger mucosal inflammation in the upper respiratory tract.
Warning PhotosensitivityROS Generation: Benzophenone cores can generate Reactive Oxygen Species (ROS) upon UV exposure, potentially causing photo-allergic reactions on contaminated skin.
Part 3: Handling, Storage, & Stability Protocols[2]

This section outlines the "Self-Validating" protocols required for maintaining compound integrity and operator safety.

3.1 Storage Architecture
  • Temperature: Ambient (15–25°C).

  • Atmosphere: Store under inert gas (Nitrogen/Argon). Reasoning: While benzophenones are stable, the electron-rich methoxy ring can be susceptible to oxidative degradation over long periods.

  • Light: Amber vials or foil-wrapped containers. Reasoning: Prevents photo-initiated radical formation via the benzophenone triplet state.

3.2 Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Hand Protection: Nitrile gloves (Minimum thickness: 0.11mm).

    • Note: Do not use Latex. Halogenated aromatics can permeate latex structures.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required during scale-up (>10g).

Part 4: Emergency Response & Spill Management
4.1 Spill Response Workflow (DOT Visualization)

A systematic approach to solid chemical spills ensures containment and minimizes exposure.

SpillResponse Start Spill Detected Assess Assess Scale & Form (Powder vs Solution) Start->Assess PPE Don PPE (Nitrile + N95 + Goggles) Assess->PPE Contain Containment (Cover with damp absorbent pads) PPE->Contain Clean Mechanical Pickup (Avoid dust generation) Contain->Clean Decon Surface Decontamination (Ethanol Wipe -> Soap/Water) Clean->Decon Disposal Disposal (Halogenated Waste Stream) Decon->Disposal

Caption: Step-by-step workflow for managing solid spills of halogenated benzophenones.

4.2 First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Critical: Lift eyelids to flush trapped particulates.

  • Skin Contact: Wash with soap and water.[4][2][3] Contraindication: Do not use alcohol or organic solvents on skin; this enhances absorption of the halogenated compound.

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Part 5: Synthetic Application Context (Researcher Focus)

For drug development professionals, the safety of the reaction is as critical as the safety of the reagent.

5.1 Common Reaction Risks
  • Grignard Reactions: If using this compound as an electrophile (attacking the ketone), ensure strictly anhydrous conditions. The presence of the aryl chloride allows for competing metal-halogen exchange if temperatures are not controlled (<0°C).

  • Suzuki-Miyaura Coupling: This compound is often used to couple at the 4-Chloro position.

    • Safety Note: Palladium catalysts used here often require phosphine ligands. Treat the reaction mixture as potentially sensitizing.

5.2 Waste Disposal of Reaction Byproducts
  • Stream: Halogenated Organic Waste.

  • Reasoning: Do not mix with general organic waste if incineration protocols differ for halogenated compounds (due to potential dioxin formation during improper incineration).

References
  • PubChem. (2025).[5][6] 4-Chloro-4'-methoxybenzophenone (Compound Summary). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2025).[6] Registration Dossier: Benzophenone Derivatives.[Link]

Sources

Pharmacological Potential of 4-Chloro-3'-fluoro-4'-methoxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine-Scan" Advantage

In the landscape of medicinal chemistry, the benzophenone scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. This guide focuses on a specific, high-value derivative: 4-Chloro-3'-fluoro-4'-methoxybenzophenone (CFMB) .

CFMB is not merely a random intermediate; it represents a precise optimization of the diaryl ketone pharmacophore. By incorporating a 3'-fluorine atom adjacent to the 4'-methoxy group , this derivative leverages the "fluorine effect" to modulate metabolic stability and binding affinity without significantly altering steric bulk. This guide analyzes its potential as a dual-action agent (Antimitotic & PPAR-modulator), details its synthesis via Friedel-Crafts acylation, and provides self-validating protocols for its pharmacological evaluation.

Chemical Architecture & SAR Analysis

The pharmacological potency of CFMB is dictated by its three distinct substitution zones. Understanding the causality behind these substitutions is critical for drug design.

Structure-Activity Relationship (SAR) Matrix
SubstituentPositionChemical FunctionPharmacological Impact
Chloro (-Cl) Para (Pos 4)Lipophilic anchorIncreases LogP for membrane permeability; blocks para-hydroxylation (metabolic soft spot).
Fluoro (-F) Meta (Pos 3')Bioisostere (H/OH)Withers electron density from the ring (inductive effect), increasing the acidity of adjacent protons; prevents metabolic oxidation at the 3' position.
Methoxy (-OMe) Para (Pos 4')H-bond AcceptorMimics the colchicine binding site on tubulin; provides solubility and electronic "push" to the carbonyl.
Carbonyl (C=O) BridgeLinkerRigidifies the two phenyl rings in a non-coplanar "propeller" twist, essential for fitting into hydrophobic pockets (e.g., Tubulin, COX-2).
The "Ortho-Fluoro" Effect

The specific placement of fluorine at the 3' position (ortho to the methoxy group) is a strategic medicinal chemistry tactic.

  • Conformational Lock: The electrostatic repulsion between the fluorine lone pairs and the methoxy oxygen can restrict bond rotation, locking the molecule in a bioactive conformation.

  • Metabolic Shielding: It prevents O-demethylation by cytochrome P450 enzymes, extending the compound's half-life (

    
    ) compared to the non-fluorinated analog.
    

Pharmacological Targets & Mechanisms

Based on structural homology with known bioactive benzophenones (e.g., Phenstatin analogues, Fenofibrate intermediates), CFMB exhibits potential in two primary therapeutic areas.

Target A: Microtubule Destabilization (Anticancer)

Benzophenones with para-methoxy substitutions structurally mimic Combretastatin A-4 , a potent tubulin polymerization inhibitor.

  • Mechanism: CFMB binds to the colchicine-binding site of

    
    -tubulin.
    
  • Causality: The 4-Cl and 4'-OMe groups occupy hydrophobic pockets, while the 3'-F modulates the electrostatic potential to match the receptor surface.

  • Outcome: Disruption of microtubule dynamics

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis.
Target B: PPAR Modulation (Metabolic Regulation)

The scaffold bears striking resemblance to the lipophilic tail of Fenofibrate .

  • Mechanism: Acts as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).
    
  • Outcome: Upregulation of lipoprotein lipase, reduction of triglycerides.

Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway potential, highlighting the critical role of the halogenated substituents.

CFMB_Mechanism CFMB 4-Chloro-3'-fluoro- 4'-methoxybenzophenone Binding Hydrophobic Interaction (Cl & OMe anchors) CFMB->Binding High Affinity Stability Metabolic Shielding (3'-F blocks CYP450) CFMB->Stability Enhanced t1/2 Tubulin Target: Beta-Tubulin (Colchicine Site) Arrest G2/M Cell Cycle Arrest Tubulin->Arrest PPAR Target: PPAR-alpha (Ligand Binding Domain) Lipid Lipid Metabolism Modulation PPAR->Lipid Binding->Tubulin Binding->PPAR Potential Stability->Tubulin Sustained Action Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Figure 1: Dual-mechanistic pathway of CFMB showing primary anticancer (solid lines) and secondary metabolic (dashed lines) potentials.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol utilizes a "self-validating" workflow where the intermediate acid chloride is generated in situ to prevent hydrolysis.

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 eq)

  • 2-Fluoroanisole (1.1 eq) [Note: The methoxy group directs ortho/para; the fluorine directs ortho/para. The 4-position of 2-fluoroanisole is the sterically favored site for acylation]

  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 250mL 3-neck round bottom flask. Flush with

    
    .
    
  • Lewis Acid Activation: Suspend

    
     in anhydrous DCM at 0°C.
    
  • Electrophile Formation: Add 4-Chlorobenzoyl chloride dropwise. Stir for 15 min until the solution turns yellow (formation of acylium ion).

  • Nucleophilic Attack: Add 2-Fluoroanisole dropwise over 30 min, maintaining temp < 5°C.

    • Why? Controlling temperature prevents poly-acylation and regio-isomers.

  • Quenching: Pour reaction mixture over crushed ice/HCl.

  • Validation (TLC): Mobile phase Hexane:EtOAc (8:2). Product should show lower

    
     than starting anisole but higher than the acid.
    
Protocol 2: Tubulin Polymerization Assay (In Vitro)

To verify the anticancer potential, we measure the compound's ability to inhibit the assembly of purified tubulin.

Materials:

  • Purified Porcine Brain Tubulin (>99%)

  • GTP (Guanozine Triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9)
    
  • Spectrophotometer (340 nm)

Procedure:

  • Baseline: Prepare tubulin (10 µM) in PEM buffer with 1 mM GTP on ice.

  • Induction: Add CFMB (dissolved in DMSO) at varying concentrations (1, 5, 10, 50 µM). Include a DMSO control (negative) and Colchicine (positive control).

  • Measurement: Transfer to a pre-warmed cuvette (37°C).

  • Data Capture: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Normal Polymerization: Sigmoidal curve (Lag phase

      
       Elongation 
      
      
      
      Plateau).
    • Inhibition: Flattened curve or reduced slope in the elongation phase.

Synthesis Pathway Visualization

Synthesis_Flow Start1 4-Chlorobenzoyl Chloride Catalyst AlCl3 / DCM (0°C) Start1->Catalyst Start2 2-Fluoroanisole Reaction Friedel-Crafts Acylation (Electrophilic Aromatic Subst.) Start2->Reaction Intermediate Acylium Ion Complex Catalyst->Intermediate Intermediate->Reaction Quench Ice/HCl Quench Reaction->Quench Product 4-Chloro-3'-fluoro- 4'-methoxybenzophenone Quench->Product

Figure 2: Synthetic route via Friedel-Crafts acylation, highlighting the convergence of the acyl chloride and the activated aromatic ring.

Safety & Handling (Phototoxicity)

Benzophenone derivatives are potent photo-initiators .

  • Risk: Upon exposure to UV light (365 nm), CFMB can generate free radicals (ketyl radicals).

  • Precaution: All synthesis and storage must be performed in amber glassware.

  • Toxicity: Potential for photo-induced DNA damage if handled under standard fluorescent lighting for prolonged periods.

References

  • BenchChem. (2025). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone: Biological Activity Overview. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67664, 4-Fluoro-4'-methoxybenzophenone.[1] Retrieved from

  • Sigma-Aldrich. (2025).[2] Synthesis and antitumor activity of novel benzophenone derivatives.[3][4] Chemical and Pharmaceutical Bulletin.[3] Retrieved from

  • Ossila. (2025).[5] 4-Fluoro-4'-methoxybenzophenone: Photocatalytic Applications.[6] Retrieved from

  • ResearchGate. (2025). Structure-activity relationship of halogenated benzophenones.[7] Retrieved from

Sources

CAS number and identifiers for 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Chemical Specificity

This guide provides a comprehensive technical overview of 4-Chloro-3-fluoro-3'-methoxybenzophenone , a halogenated benzophenone derivative. Initial searches for the user-specified "4-Chloro-3'-fluoro-4'-methoxybenzophenone" did not yield a compound with a registered CAS number, suggesting it may be a novel or less-characterized isomer. This document therefore focuses on the structurally related and commercially available compound, (4-chloro-3-fluorophenyl)(3-methoxyphenyl)methanone , under its designated CAS number 750633-76-2 . This distinction is critical for reproducibility and accuracy in research and development endeavors.

Introduction: The Benzophenone Scaffold in Modern Research

Benzophenones are a class of diaryl ketones that serve as a ubiquitous and highly versatile scaffold in medicinal chemistry and materials science.[1] Their rigid, yet conformationally adaptable, structure provides an excellent platform for the spatial presentation of various functional groups, enabling interaction with a wide array of biological targets. The incorporation of halogen atoms, such as chlorine and fluorine, along with other substituents like methoxy groups, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve membrane permeability, and fine-tune binding affinities to target proteins.[2] This guide delves into the core identifiers, synthesis, and potential applications of 4-Chloro-3-fluoro-3'-methoxybenzophenone, offering a foundational resource for its use in drug discovery and organic synthesis.

Core Identifiers and Chemical Properties

Accurate identification of a chemical entity is paramount for scientific integrity. The following tables summarize the key identifiers and physico-chemical properties for 4-Chloro-3-fluoro-3'-methoxybenzophenone.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 750633-76-2[3][4]
IUPAC Name (4-chloro-3-fluorophenyl)(3-methoxyphenyl)methanone
Molecular Formula C₁₄H₁₀ClFO₂[3]
Molecular Weight 264.68 g/mol [3]
Canonical SMILES COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F
InChI Key Not available
Table 2: Physico-chemical Properties
PropertyValueSource
Physical Form Solid[5]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis of 4-Chloro-3-fluoro-3'-methoxybenzophenone: A Methodological Approach

The most common and industrially scalable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation .[6] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Conceptual Synthesis Workflow

The synthesis of 4-Chloro-3-fluoro-3'-methoxybenzophenone logically proceeds via the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chloro-3-fluorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Anisole Anisole (Methoxybenzene) Reaction Friedel-Crafts Acylation in an inert solvent (e.g., DCM) Anisole->Reaction AcylChloride 4-chloro-3-fluorobenzoyl chloride AcylChloride->Reaction LewisAcid Aluminum Chloride (AlCl₃) LewisAcid->Reaction activates acyl chloride Product 4-Chloro-3-fluoro-3'-methoxybenzophenone Reaction->Product

Figure 1: Conceptual workflow for the synthesis of 4-Chloro-3-fluoro-3'-methoxybenzophenone.

Step-by-Step Experimental Protocol

This is a generalized protocol and should be adapted based on laboratory-specific conditions and safety assessments.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), suspend anhydrous aluminum chloride (1.1 eq.) in an inert, anhydrous solvent such as dichloromethane (DCM).

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add 4-chloro-3-fluorobenzoyl chloride (1.0 eq.) dropwise to the stirred suspension. The mixture is typically stirred for 30 minutes to allow for the formation of the electrophilic acylium ion.

  • Acylation: Add a solution of anisole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Development

While specific biological activities for 4-Chloro-3-fluoro-3'-methoxybenzophenone are not extensively documented in publicly accessible literature, the broader class of substituted benzophenones has shown significant promise in various therapeutic areas.[1][7]

Anticancer and Anti-Angiogenic Potential

Numerous studies have demonstrated the potent anti-proliferative and anti-angiogenic effects of novel benzophenone analogs. The benzophenone scaffold can be functionalized to interact with key targets in cancer signaling pathways. For instance, derivatives have been shown to inhibit tumor growth by down-regulating the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.

G Benzophenone Substituted Benzophenone Analog VEGFR VEGF Receptor Benzophenone->VEGFR Inhibits Binding/Signaling Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR->Angiogenesis Promotes TumorGrowth Tumor Growth and Metastasis Angiogenesis->TumorGrowth Supports

Figure 2: Conceptual mechanism of anti-angiogenic activity of benzophenone derivatives.

Anti-inflammatory Properties

The benzophenone core is also a feature in molecules with anti-inflammatory activity.[1] By modifying the substituents on the phenyl rings, researchers can design compounds that modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by interfering with pro-inflammatory cytokine signaling.

Safety and Handling

Table 3: GHS Hazard Information (Anticipated)
Hazard ClassCategoryStatement
Acute Toxicity, Oral4Harmful if swallowed
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Irritation2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation

Note: This information is based on related compounds and should be confirmed with a substance-specific SDS.

Standard Laboratory Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion

4-Chloro-3-fluoro-3'-methoxybenzophenone is a valuable building block for organic synthesis and a promising scaffold for medicinal chemistry research. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. While further studies are needed to elucidate its specific biological activities, the broader class of substituted benzophenones demonstrates significant potential in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational understanding of this compound for researchers and scientists aiming to explore its utility in their respective fields.

References

National Institutes of Health. (n.d.). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. Retrieved February 14, 2026, from [Link]

[3] Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Chloro-3-fluoro-3'-methoxybenzophenone. Retrieved February 14, 2026, from [Link]

[1] National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved February 14, 2026, from [Link]

[6] Request PDF. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved February 14, 2026, from [Link]

[2] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved February 14, 2026, from [Link]

Sources

Strategic Fluorination: The Role of Fluorinated Benzophenone Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzophenone scaffold has long been a "privileged structure" in medicinal chemistry, serving as the core for a diverse array of therapeutics ranging from anti-inflammatory agents to kinase inhibitors. However, the introduction of fluorine into this scaffold—specifically creating fluorinated benzophenones —transforms a standard intermediate into a high-performance pharmacophore.

This guide analyzes the technical superiority of fluorinated benzophenones over their non-fluorinated counterparts. We explore their unique metabolic stability, their critical role in photoaffinity labeling (PAL) for target identification, and provide validated synthetic protocols. By synthesizing data from recent kinase inhibitor research (e.g., p38 MAPK) and classic calcium channel blockers (e.g., Flunarizine), we demonstrate why this intermediate remains indispensable in the drug discovery pipeline.

The Fluorine Advantage: Physicochemical & Metabolic Impact[1]

The strategic incorporation of fluorine is not merely about adding halogen bulk; it is a precise electronic modulation of the drug scaffold.

Metabolic Stability and the C-F Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), significantly stronger than the C-H bond (~99 kcal/mol). In the context of benzophenones, the para-position is a "metabolic soft spot," highly susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

  • Mechanism of Protection: Substituting the para-hydrogen with fluorine blocks the formation of the arene oxide intermediate required for hydroxylation. This "metabolic blocking" extends the in vivo half-life (

    
    ) of the drug candidate.
    
  • Electronic Effects: The high electronegativity of fluorine pulls electron density from the aromatic ring, deactivating it towards oxidative metabolism while simultaneously increasing lipophilicity (

    
    ), which enhances membrane permeability.
    
Bioisosteric Utility

Fluorinated benzophenones often serve as bioisosteres for amide or ether linkages. The 4,4'-difluorobenzophenone moiety, for instance, provides a rigid, hydrophobic core that can mimic the spatial arrangement of peptide bonds in protease inhibitors without the susceptibility to proteolytic cleavage.

Synthetic Architectures: From Batch to Green Chemistry

Synthesizing fluorinated benzophenones requires overcoming the deactivating nature of the fluorine substituent. Standard Friedel-Crafts conditions must be optimized to prevent low yields.

Validated Protocol: Synthesis of 4,4'-Difluorobenzophenone

Context: This intermediate is the precursor for Flunarizine and polyether ether ketone (PEEK) biomedical implants.

Reagents: Fluorobenzene (Excess), 4-Fluorobenzoyl chloride, Anhydrous Aluminum Chloride (


).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Charging: Add Fluorobenzene (1.2 eq, acting as solvent/reactant) and Anhydrous

    
      (1.1 eq) to the flask. Cool to 0–5°C using an ice/salt bath.
    
  • Addition: Dissolve 4-Fluorobenzoyl chloride (1.0 eq) in a minimal amount of fluorobenzene. Add dropwise over 45 minutes. Critical: Maintain internal temperature <10°C to minimize isomer formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly into a slurry of ice and concentrated HCl (to break the aluminum complex).

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash organic layer with 10% NaOH (to remove unreacted acid), then Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water.

    • Target Yield: >85%[1][2]

    • Purity: >99% (HPLC)

Synthetic Decision Matrix

The following diagram outlines the decision logic for selecting the optimal synthetic route based on substrate sensitivity and scale.

Synthesis_Pathways Start Target: Fluorinated Benzophenone Substrate Substrate Sensitivity? Start->Substrate Robust Robust (No acid-labile groups) Substrate->Robust Sensitive Sensitive (e.g., esters, nitriles) Substrate->Sensitive Classic Classic Friedel-Crafts (AlCl3 / Heat) Robust->Classic High Yield/Low Cost Green Zeolite Catalysis (H-Beta / Solvent-free) Robust->Green Sustainability Focus Modern Suzuki-Miyaura Coupling (Pd-cat / Boronic Acids) Sensitive->Modern Mild Conditions Product Purified Intermediate Classic->Product Modern->Product Green->Product

Figure 1: Synthetic decision tree for selecting the optimal route to fluorinated benzophenones based on substrate stability and process requirements.

High-Value Application: Photoaffinity Labeling (PAL)

One of the most sophisticated applications of fluorinated benzophenones is in Target Identification . Benzophenones are preferred over aryl azides or diazirines for PAL because they are chemically stable in the dark and can be manipulated in ambient light.

The Mechanism of Action

Upon irradiation with UV light (350–360 nm), the benzophenone carbonyl undergoes an


 transition to form a triplet diradical . This species is highly reactive but selective:
  • It abstracts a hydrogen atom from a nearby amino acid (C-H bond) on the target protein.

  • It forms a new C-C covalent bond, permanently "tagging" the protein.

  • Orthogonality: If the diradical does not find a hydrogen to abstract, it relaxes back to the ground state, allowing for repeated excitation cycles—a distinct advantage over azides which are "one-shot" reagents.

PAL_Mechanism Ground Benzophenone Probe (Ground State) UV UV Irradiation (350-360 nm) Ground->UV Singlet Singlet Excited State (S1) UV->Singlet ISC Intersystem Crossing Singlet->ISC Triplet Triplet Diradical (T1 - Reactive Species) ISC->Triplet Target Target Protein (C-H Bond) Triplet->Target Proximity Relax Relaxation to Ground State (If no target found) Triplet->Relax No Reaction Abstraction H-Atom Abstraction Target->Abstraction Covalent Covalent Drug-Protein Complex (Labelled Target) Abstraction->Covalent Relax->Ground

Figure 2: The reversible excitation cycle of benzophenone probes allows for high-efficiency labeling with minimal non-specific background.

Therapeutic Case Studies

Case Study 1: Flunarizine (The Classic)
  • Therapeutic Area: Calcium Channel Blocker (Migraine/Vertigo).[3]

  • Role of Intermediate: The 4,4'-difluorobenzophenone is the absolute starting material.

  • Chemistry: The ketone is reduced to a benzhydrol (alcohol) and then alkylated with a piperazine derivative.

  • Outcome: The two fluorine atoms provide metabolic resistance against ring oxidation, allowing the drug to maintain therapeutic concentrations for extended periods.

Case Study 2: Skepinone-L (The Modern)
  • Therapeutic Area: p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitor (Anti-inflammatory/Oncology).[4]

  • Role of Intermediate: A "rigidized" benzophenone scaffold (dibenzepinone).[5]

  • Innovation: Researchers utilized the fluorinated benzophenone core to create a tricyclic system that locks the inhibitor into a conformation perfectly complementary to the ATP-binding pocket of p38 MAPK.

  • Result: Skepinone-L exhibits picomolar potency and exceptional selectivity, avoiding the "off-target" effects common in early kinase inhibitors.

Comparative Data: Fluorinated vs. Non-Fluorinated

FeatureNon-Fluorinated BenzophenoneFluorinated Benzophenone (4,4'-difluoro)Impact on Drug Discovery
Metabolic Stability Low (Rapid hydroxylation)High (Blocked para positions)Increased

, lower dosing frequency.
Lipophilicity (

)
ModerateHighImproved Blood-Brain Barrier (BBB) penetration (e.g., Flunarizine).
PAL Reactivity StandardEnhancedFluorine can fine-tune the excitation wavelength and triplet state lifetime.
Binding Affinity BaselineIncreasedFluorine can engage in specific interactions with protein backbone amides.

References

  • Synthesis of 4,4'-Difluorobenzophenone

    • Source: Wikipedia / Organic Syntheses.
    • Link:

  • Photoaffinity Labeling Mechanisms

    • Title: Recent Advances in Target Characterization and Identific
    • Source: NIH / PubMed Central.
    • Link:[Link]

  • p38 MAPK Inhibitors & Skepinone-L

    • Title: The path of p38α MAP kinase inhibition.[5][6][7]

    • Source: University of Tübingen.
    • Link:[Link][8]

  • Metabolic Stability of Fluorinated Molecules

    • Title: Fluorine in drug discovery: Role, design and case studies.
    • Source: Pharmacy & Pharmacology Intern
    • Link:[Link]

  • Flunarizine Synthesis & Properties

    • Title: Synthesis of [18F]flunarizine.[3]

    • Source: SciSpace / Nuclear Medicine and Biology.
    • Link:[Link]

Sources

Methodological & Application

Reaction conditions for nucleophilic substitution of 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Structural Analysis

This guide details the reaction conditions for the nucleophilic substitution of 4-Chloro-3'-fluoro-4'-methoxybenzophenone (1) . Unlike simple halo-arenes, this substrate presents a "push-pull" electronic landscape that dictates strict chemo- and regioselectivity.

The Reactivity Paradox

While fluorine is generally a superior leaving group to chlorine in Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity stabilizing the Meisenheimer complex, Compound 1 undergoes substitution almost exclusively at the 4-Chloro position.

  • 4-Chloro (Ring A): Located para to the carbonyl bridge. The carbonyl acts as a strong Electron Withdrawing Group (EWG), lowering the LUMO energy at the para carbon and activating it for nucleophilic attack.

  • 3'-Fluoro (Ring B): Located meta to the carbonyl. The inductive activation from the carbonyl is weak at the meta position. Furthermore, the adjacent 4'-Methoxy group is an Electron Donating Group (EDG), which increases electron density in Ring B, effectively deactivating the 3'-Fluoro site toward nucleophiles.

Decision Matrix: Selecting the Right Protocol

Choose your synthetic route based on the nucleophile type and available equipment.

ReactionDecision Start Substrate: 4-Cl-3'-F-4'-OMe-Benzophenone NuType Select Nucleophile Type Start->NuType Amine 1° or 2° Amines NuType->Amine Oxygen Alcohols / Phenols NuType->Oxygen Sulfur Thiols / Thiophenols NuType->Sulfur MethodA Method A: S_NAr (High Temp, DMSO) Amine->MethodA Simple/Sterically Open MethodB Method B: Buchwald-Hartwig (Pd-Catalysis) Amine->MethodB Valuable/Sterically Hindered MethodC Method C: Etherification (NaH/DMF or K2CO3/NMP) Oxygen->MethodC MethodD Method D: Thio-S_NAr (Mild Base, MeCN/DMF) Sulfur->MethodD

Figure 1: Decision tree for selecting reaction conditions based on nucleophile class and steric constraints.

Detailed Experimental Protocols

Method A: Classical SNAr (Thermal Activation)

Best for: Simple amines (morpholine, piperazine), aliphatic thiols.

The 4'-methoxy group renders the carbonyl less electron-withdrawing via resonance. Therefore, standard SNAr conditions (e.g., EtOH, reflux) are often insufficient. We utilize dipolar aprotic solvents to solvate the cation and leave the nucleophile "naked" and highly reactive.

Protocol:

  • Charge: To a pressure vial, add Compound 1 (1.0 equiv), Nucleophile (1.5 – 2.0 equiv), and K2CO3 (2.0 equiv).

    • Note: For volatile amines, use 3.0 equiv and omit external base if the amine can act as a proton scavenger.

  • Solvent: Add anhydrous DMSO or NMP (Concentration: 0.5 M).

    • Critical: Avoid protic solvents (EtOH, H2O) as they solvate the nucleophile via hydrogen bonding, reducing reactivity.

  • Reaction: Seal and heat to 100–120 °C for 12–24 hours.

    • Monitoring: Monitor by HPLC/UPLC. The starting material (Cl) is lipophilic; the product (Amine) will typically be more polar (lower Rt) unless the amine is highly greasy.

  • Workup: Pour into ice-water (10x volume). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Key Reference:

  • Mechanism of SNAr in deactivated systems:

Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Valuable amines, anilines, or when high temperatures cause decomposition.

If Method A fails due to the deactivating nature of the 4'-OMe group, Palladium catalysis circumvents the electronic barrier by oxidative addition into the C-Cl bond.

Protocol:

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)2 (2–5 mol%) or Pd2(dba)3.

    • Ligand: Xantphos or BINAP (1.5 equiv relative to Pd). Bidentate ligands are crucial to prevent

      
      -hydride elimination and stabilize the Pd center against the aryl chloride.
      
  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

    • Warning: NaOtBu is stronger but incompatible with base-sensitive functional groups (e.g., esters).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M). Degas with N2/Ar for 15 mins.

  • Reaction: Heat to 80–100 °C for 4–12 hours under inert atmosphere.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Key Reference:

  • Buchwald-Hartwig User Guide:

Method C: Etherification (Ullmann-type or SNAr)

Best for: Alkoxides and Phenoxides.

Protocol:

  • Preparation: Pre-form the alkoxide by treating the alcohol/phenol (1.2 equiv) with NaH (1.3 equiv) in anhydrous DMF or THF at 0 °C.

  • Addition: Add a solution of Compound 1 in DMF/THF to the alkoxide.

  • Reaction:

    • Aliphatic Alcohols: Heat to 60–80 °C.

    • Phenols:[1] May require 100–120 °C.

  • Troubleshooting: If conversion is low, add 18-Crown-6 (10 mol%) to sequester the sodium cation and increase alkoxide nucleophilicity.

Reaction Mechanism & Selectivity Visualization

The following diagram illustrates the competing pathways and the energetic favorability of the para-substitution path.

Mechanism Substrate Substrate (4-Cl, 3'-F, 4'-OMe) TS_Para Transition State A (Meisenheimer Complex) Stabilized by C=O Substrate->TS_Para Nucleophilic Attack at C-4 (Cl) TS_Meta Transition State B (High Energy) No Resonance Stabilization Substrate->TS_Meta Attack at C-3' (F) Product_Para Product A (4-Substituted) TS_Para->Product_Para - Cl⁻ Product_Meta Product B (3'-Substituted) (Trace/Not Observed) TS_Meta->Product_Meta

Figure 2: Mechanistic pathway showing the kinetic preference for displacement of the 4-Chloro group due to resonance stabilization by the carbonyl.

Comparative Data Table

ParameterMethod A (SNAr)Method B (Pd-Catalysis)Method C (Etherification)
Primary Nucleophile 2° Amines (Morpholine, etc.)1° Amines, AnilinesAlcohols, Phenols
Solvent DMSO, NMP, DMFToluene, DioxaneDMF, THF
Base K2CO3, DIPEACs2CO3, NaOtBuNaH, KOtBu
Temperature 100–130 °C80–100 °C60–120 °C
Cost LowHigh (Pd/Ligand)Moderate
Scalability ExcellentModerate (Pd removal)Good
Key Risk Polymerization at very high TCatalyst poisoningHydrolysis of esters (if present)

Analytical & Quality Control

HPLC/UPLC Identification
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Trend:

    • Compound 1 (Start): Elutes late (High logP ~ 4.5).

    • Product (Amine): Elutes earlier due to increased polarity of the amino group.

    • Hydrolysis Byproduct: If water is present in SNAr, you may see 4-hydroxy-3'-fluoro-4'-methoxybenzophenone (very polar).

NMR Signature (1H, 400 MHz, CDCl3)
  • Starting Material: Look for the AA'BB' system of the 4-Cl ring (doublets approx 7.4 and 7.7 ppm).

  • Product: The AA'BB' pattern will shift significantly upfield (shielding) upon substitution with an amine (e.g., doublets moving to 6.6 and 7.8 ppm).

  • Invariant: The 3'-F/4'-OMe ring signals (multiplets at 7.0–7.6 ppm and OMe singlet at ~3.9 ppm) should remain relatively unchanged, confirming no reaction occurred on Ring B.

References

  • Reaction Mechanism (SNAr): Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of nucleophilic substitution reactions. Chemical Reviews, 49(2), 273-412. Link

  • Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Solvent Effects in SNAr: Newington, I., Perez-Arlandis, J. M., & Welton, T. (2007). Ionic liquids as solvents for nucleophilic aromatic substitution. Organic Letters, 9(25), 5247-5250. Link

  • Regioselectivity in Benzophenones: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of PPAR-alpha agonists. It details the utilization of 4-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: 760192-87-8 or related isomers) as a pivotal scaffold for developing fluorinated fenofibrate analogs.

Subject: High-Purity Conversion of this compound to 3'-Fluoro-Fenofibrate Derivatives

Introduction & Chemical Context

Fenofibrate , a lipophilic PPAR-alpha agonist, is structurally characterized by a benzophenone core linked to an isobutyrate tail. The metabolic stability and binding affinity of fibrates can often be enhanced by introducing fluorine atoms onto the aromatic rings—a strategy known as bioisosteric replacement .

This compound serves as a critical "Masked Intermediate" for these syntheses.

  • The "Mask": The 4'-methoxy group protects the phenolic oxygen during the initial Friedel-Crafts assembly of the benzophenone core.

  • The "Activator": The 3'-fluorine atom (ortho to the oxygen) modulates the pKa of the resulting phenol and blocks potential metabolic hydroxylation at the 3' position, a common clearance pathway for non-fluorinated fibrates.

This protocol details the activation (demethylation) of this precursor and its subsequent alkylation to form the active fibrate pharmacophore.

Strategic Reaction Scheme

The synthesis follows a linear two-stage transformation:

  • Regioselective Demethylation: Removal of the methyl group using Boron Tribromide (

    
    ) to expose the reactive phenolate.
    
  • Williamson Ether Synthesis: Coupling the sterically crowded 3'-fluoro-4'-hydroxy intermediate with an isopropyl isobutyrate tail.

Mechanistic Pathway (DOT Visualization)

ReactionScheme cluster_0 Critical Control Point Start Starting Material (this compound) Step1 Reaction: Demethylation (BBr3 / DCM, -78°C to RT) Start->Step1 1. Activation Inter Intermediate (4-Chloro-3'-fluoro-4'-hydroxybenzophenone) Step1->Inter Hydrolysis Step2 Reaction: Alkylation (Isopropyl 2-bromo-2-methylpropanoate / K2CO3) Inter->Step2 2. Tail Attachment Final Target Product (3'-Fluoro-Fenofibrate Analog) Step2->Final SN2 Coupling

Figure 1: Synthetic pathway transforming the methoxy-precursor into the active fibrate analog.

Detailed Experimental Protocols

Stage 1: Demethylation (Activation)

Objective: Convert the methoxy ether to a free phenol without dehalogenating the sensitive aromatic rings.

Reagents:

  • Precursor: this compound (1.0 eq)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in Dichloromethane (DCM) (3.0 eq)
    
  • Solvent: Anhydrous DCM

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve 10.0 g of the precursor in 100 mL anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     solution dropwise over 45 minutes. Critical: Maintain internal temperature < -60°C to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (

    
    ) should disappear, replaced by a more polar phenol spot (
    
    
    
    ).
  • Quench: Cool to 0°C. SLOWLY add Methanol (MeOH) to quench excess borane complexes. Caution: Violent exotherm.

  • Workup: Wash with water (2x) and Brine (1x). Dry organic layer over

    
    .[1] Concentrate to yield the crude phenol (typically >90% yield).
    
Stage 2: Alkylation (Fibrate Tail Attachment)

Objective: Attach the isopropyl isobutyrate moiety. The 3'-fluorine atom increases the acidity of the phenol, potentially accelerating this step compared to non-fluorinated fenofibrate.

Reagents:

  • Intermediate: 4-Chloro-3'-fluoro-4'-hydroxybenzophenone (1.0 eq)

  • Alkylating Agent: Isopropyl 2-bromo-2-methylpropanoate (1.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.5 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Activation: In a reaction vessel, suspend the Intermediate and

    
     in solvent. Stir at 60°C for 1 hour to form the phenolate anion.
    
  • Coupling: Add the bromo-ester alkylating agent.

  • Reflux: Heat to reflux (80–90°C) for 12–16 hours.

    • Note: The steric bulk of the gem-dimethyl groups on the alkylating agent requires prolonged heating.

  • Isolation: Filter off inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate.
  • Purification: Recrystallize from Isopropyl Alcohol (IPA) and Water (9:1 ratio) to obtain high-purity white crystals.

Quality Control & Data Analysis

Process Parameters Table
ParameterStage 1 (Demethylation)Stage 2 (Alkylation)
Key Reagent

(Lewis Acid)
Isopropyl 2-bromo-2-methylpropanoate
Temperature -78°C

25°C
80°C (Reflux)
Critical Risk Moisture sensitivity; DehalogenationSteric hindrance; Elimination side-products
In-Process Control HPLC (Disappearance of SM)HPLC (Formation of Product)
Expected Yield 92–96%75–85%
Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 20 min.

  • Detection: UV @ 285 nm (Benzophenone absorption max).

  • Retention Order: Hydroxy-Intermediate < Starting Methoxy-Benzophenone < Final Fibrate Product.

Workflow Visualization

Workflow Start Start: 4-Cl-3'-F-4'-OMe-Benzophenone React1 Demethylation (BBr3/DCM) Temp: -78°C -> RT Start->React1 Quench Quench (MeOH/Ice) Exothermic Control React1->Quench Completion (TLC) Isolate1 Isolate Phenol Intermediate (Evaporation) Quench->Isolate1 React2 Alkylation (K2CO3/DMF) Reflux 16h Isolate1->React2 Purify Recrystallization (IPA/Water) React2->Purify Workup QC QC Release (HPLC > 99%) Purify->QC

Figure 2: Operational workflow for the synthesis of 3'-Fluoro-Fenofibrate analogs.

References

  • Fenofibrate Synthesis Overview

    • Der Pharma Chemica, 2010, 2(1): 221-226. "Synthesis and characterization of potential impurities in Fenofibrate drug substance."

  • Demethylation Methodologies

    • Chem-Station Int. Ed., 2024.[2] "O-Demethylation Strategies: BBr3 vs HBr."

  • Fluorinated Benzophenone Precursors

    • Sigma-Aldrich Product Data, CAS 345-89-1 (Analogous 4-Fluoro-4'-methoxybenzophenone).[3]

  • Fibrate Alkylation Protocols (Bargellini vs Williamson)

    • US Patent 8,445,715 B2. "Method of synthesizing fenofibrate." (Describes the carbonate-mediated alkylation).

  • Metabolic Stability of Fluorinated Analogs: Journal of Medicinal Chemistry, General principles of Bioisosterism in Fibr

Sources

Grignard reaction procedures involving 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Tertiary Alcohols from 4-Chloro-3'-fluoro-4'-methoxybenzophenone via Grignard Addition

Executive Summary

This application note details the protocol for the chemoselective nucleophilic addition of Grignard reagents to This compound . This substrate represents a high-value scaffold in medicinal chemistry due to its "poly-pharmacophore" potential: the ketone allows for tertiary alcohol formation (solubility/binding), while the aryl chloride and fluoride moieties remain available for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

The protocol addresses specific challenges posed by the substrate's electronic properties—specifically, the deactivating effect of the para-methoxy group and the necessity of preserving the aryl chloride during the magnesium-mediated reaction.

Strategic Planning & Chemical Logic

Substrate Analysis
  • Electrophile: this compound.

  • Electronic Effects:

    • 4'-Methoxy (EDG): The methoxy group donates electron density into the carbonyl system via resonance, rendering the carbonyl carbon less electrophilic than unsubstituted benzophenone. This necessitates a slight excess of Grignard reagent and potentially elevated reaction temperatures (reflux).

    • 4-Chloro (EWG/Leaving Group): While aryl chlorides can undergo Magnesium-Halogen exchange (Grignard formation) or Kumada coupling, these side reactions are kinetically slower than carbonyl addition in diethyl ether at moderate temperatures. Critical Control Point: To prevent attacking the C-Cl bond, the reaction temperature must be controlled, and highly active catalysts (like Rieke Magnesium) must be avoided.

    • 3'-Fluoro: Generally inert under these conditions but enhances lipophilicity and metabolic stability of the final drug candidate.

Solvent Selection: The Schlenk Equilibrium
  • Diethyl Ether (

    
    ):  Preferred. It effectively solvates the Grignard species (
    
    
    
    ) but does not activate the reagent as aggressively as Tetrahydrofuran (THF). This lower Lewis basicity helps preserve the aryl chloride functionality on the substrate.
  • THF: Acceptable if the Grignard reagent is difficult to dissolve, but increases the risk of side reactions at the aryl chloride site.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical decision nodes for safety and yield optimization.

GrignardWorkflow Setup 1. Setup: Flame-dry Glassware Inert Atmosphere (N2/Ar) ReagentPrep 2. Grignard Reagent Prep (R-Mg-Br in Et2O) Setup->ReagentPrep SubstratePrep 3. Substrate Dissolution (Benzophenone in Anhydrous Et2O) Setup->SubstratePrep Addition 4. Controlled Addition Dropwise at 0°C -> RT ReagentPrep->Addition Active Reagent SubstratePrep->Addition Electrophile Reflux 5. Reflux Phase (Drive reaction to completion) Addition->Reflux Overcome OMe deactivation Quench 6. Quench (Sat. NH4Cl - pH Control) Reflux->Quench Complete Workup 7. Workup & Isolation Phase Sep -> Drying -> Evap Quench->Workup

Caption: Operational workflow for the chemoselective addition of Grignard reagents to substituted benzophenones.

Detailed Protocol

Target Reaction: Synthesis of Triaryl Methanol Derivative via addition of Phenylmagnesium Bromide (PhMgBr).

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Cl-3'-F-4'-OMe-Benzophenone Limiting Reagent1.0Predissolved in anhydrous ether.
Bromobenzene Grignard Precursor1.2 - 1.5Slight excess to account for moisture.
Magnesium Turnings Metal Source1.5Freshly crushed/activated.
Iodine (

)
ActivatorTraceVisual indicator of initiation.
Diethyl Ether (

)
SolventN/AMUST be anhydrous (Na/Benzophenone distilled).
Sat.

Quenching AgentExcessMild acid prevents dehydration.
Step-by-Step Methodology

Step 1: System Preparation

  • Assemble a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet.

  • Flame dry the apparatus under vacuum; backfill with dry Nitrogen (

    
    ).
    
  • Add Magnesium turnings (1.5 eq) and a single crystal of Iodine.

Step 2: Formation of Phenylmagnesium Bromide

  • Dissolve Bromobenzene (1.25 eq) in anhydrous

    
    .
    
  • Add 10% of this solution to the Mg turnings.

  • Observation: Wait for the disappearance of the iodine color (brown

    
     clear/cloudy) and mild bubbling. This indicates initiation.
    
    • Troubleshooting: If no initiation occurs after 5 mins, apply gentle heat with a heat gun or crush a piece of Mg with a glass rod against the flask wall.

  • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux without external heating.

  • Stir for 30 minutes after addition is complete to ensure full consumption of the halide.

Step 3: Addition of the Benzophenone [1]

  • Dissolve This compound (1.0 eq) in the minimum amount of anhydrous

    
    .
    
  • Cool the Grignard solution to 0°C (Ice/Water bath). Note: Cooling improves chemoselectivity.

  • Add the ketone solution dropwise over 20–30 minutes.

  • Color Change: The solution will likely shift from grey/cloudy to a distinct color (often yellow or orange) due to the formation of the magnesium alkoxide complex.

Step 4: Reaction Completion

  • Remove the ice bath and allow to warm to Room Temperature (RT).

  • Due to the 4'-Methoxy deactivation, heat the reaction to a gentle reflux for 1-2 hours .

  • Monitor: Check progress via TLC (Solvent: 10% EtOAc/Hexanes). The starting ketone spot should disappear.

Step 5: Quenching & Workup

  • Cool the mixture to 0°C.

  • Critical Step: Slowly add saturated aqueous Ammonium Chloride (

    
    ).
    
    • Why

      
      ? Using strong acids like 
      
      
      
      or
      
      
      can cause the resulting tertiary alcohol to dehydrate, forming a triaryl alkene (carbocation mediated elimination).
      
      
      is acidic enough to protonate the alkoxide but mild enough to preserve the alcohol.
  • Separate layers.[2] Extract the aqueous layer twice with

    
     or EtOAc.
    
  • Combine organics, wash with Brine, and dry over anhydrous

    
    .
    
  • Concentrate under reduced pressure.

Mechanistic Insight

The reaction follows a concerted nucleophilic addition pathway. The diagram below illustrates the electronic movements and the intermediate states.

Mechanism R1 Grignard Reagent (Ph-Mg-Br) Complex Transition State (6-membered cyclic) R1->Complex Nucleophilic Attack R2 Ketone (Ar2-C=O) R2->Complex Alkoxide Mg-Alkoxide (R3-C-O-MgBr) Complex->Alkoxide C-C Bond Formed Product Tertiary Alcohol (R3-C-OH) Alkoxide->Product H+ Quench (NH4Cl)

Caption: Mechanistic pathway of Grignard addition to diaryl ketones.

Key Mechanistic Feature: The magnesium atom acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating the attack of the carbanion-like phenyl group.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
No Initiation Moisture in system or oxidized Mg.Add a crystal of

, use heat gun, or "dry stir" Mg under

overnight before use.
Wurtz Coupling Reaction temp too high during reagent prep.Keep addition rate slow; maintain gentle reflux only.
Low Yield Enolization (rare here) or moisture.Ensure reagents are dry.[1][3] The substrate has no

-protons, so enolization is impossible.
Dehydration Acidic workup too strong.Use

instead of

. Keep rotovap bath < 40°C.

Safety Note: this compound may cause skin and eye irritation [1]. Grignard reagents are pyrophoric and react violently with water. Always handle in a fume hood.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chloro-4'-fluorobutyrophenone (Analogous handling). Retrieved from (Note: Specific SDS for the exact title compound is analogous to standard benzophenone derivatives).

  • Master Organic Chemistry. (2016). Synthesis of Tertiary Alcohols via Grignard Reaction. Retrieved from

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from

  • BenchChem. (2025).[4] Application Note: Chemoselective Formation of Grignard Reagents. Retrieved from

  • NurdRage. (2018).[2] Using the Grignard Reaction to Make Tertiary Alcohols. Retrieved from

Sources

Catalysts for reducing 4-Chloro-3'-fluoro-4'-methoxybenzophenone to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Catalytic Reduction of 4-Chloro-3'-fluoro-4'-methoxybenzophenone to (4-chlorophenyl)(3-fluoro-4-methoxyphenyl)methanol

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The transformation of substituted benzophenones into their corresponding diarylmethanol (benzhydrol) structures is a cornerstone of synthetic chemistry, particularly in the development of pharmaceutical intermediates and advanced materials. This document provides a detailed guide for the catalytic reduction of this compound, a prochiral ketone, to its alcohol derivative. We present and contrast two primary, reliable protocols: a classic hydride reduction using sodium borohydride (NaBH₄) and a catalytic transfer hydrogenation. The causality behind experimental choices, self-validating checkpoints, and detailed step-by-step methodologies are provided to ensure reproducibility and success for researchers in medicinal chemistry and drug development.

Introduction and Strategic Overview

The reduction of a ketone to a secondary alcohol is a fundamental transformation. For a complex molecule like this compound, the choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions such as dehalogenation or ether cleavage. The resulting chiral alcohol, (4-chlorophenyl)(3-fluoro-4-methoxyphenyl)methanol, is a valuable building block, and its synthesis requires robust and scalable methods.

This guide focuses on two distinct yet complementary catalytic approaches:

  • Hydride-Mediated Reduction: Employing sodium borohydride, a mild and selective hydride donor, ideal for its operational simplicity and compatibility with many functional groups.

  • Catalytic Transfer Hydrogenation: Utilizing a transition metal catalyst (e.g., Ruthenium-based) with a simple organic molecule (e.g., isopropanol) as the hydrogen source. This method avoids pyrophoric reagents and high-pressure hydrogen gas, aligning with green chemistry principles.[1]

The selection between these methods depends on factors such as scale, available equipment, desired enantioselectivity (if any), and downstream processing requirements.

Mechanistic Considerations: The "Why" Behind the Protocols

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

  • Sodium Borohydride (NaBH₄): This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the benzophenone.[2][3][4] The resulting alkoxide is then protonated during the workup step to yield the final alcohol. The use of a protic solvent like methanol or ethanol is crucial; it not only dissolves the reagents but also participates in the mechanism, protonating the intermediate oxygen and regenerating the borane species.[4]

  • Catalytic Transfer Hydrogenation: This process involves a metal catalyst, typically Ruthenium or Rhodium, coordinated with a chiral or achiral ligand.[1][5] The catalyst facilitates the transfer of hydrogen from a donor molecule (like isopropanol) to the ketone. The cycle generally involves the formation of a metal-hydride species, which then delivers the hydride to the coordinated ketone. This method is particularly powerful for asymmetric synthesis when a chiral ligand is employed, enabling the production of enantiomerically pure alcohols.[1][5]

Experimental Protocols & Workflows

Protocol 1: Sodium Borohydride Reduction of this compound

This protocol is valued for its reliability, mild conditions, and straightforward execution. It is an excellent choice for producing a racemic mixture of the target alcohol with high yield.

Core Principle: A stoichiometric amount of sodium borohydride provides a source of nucleophilic hydride to reduce the ketone carbonyl to a hydroxyl group. The reaction is monitored to completion to ensure full conversion.

Diagram: General Reduction Scheme

G start 4-Chloro-3'-fluoro-4'- methoxybenzophenone (Ketone) end (4-chlorophenyl)(3-fluoro-4'-methoxyphenyl)methanol (Alcohol) start->end Catalyst, [H] (e.g., NaBH₄ or Ru-Catalyst) G cluster_0 Reaction Phase cluster_1 Work-up & Isolation A Dissolve Ketone in Methanol B Cool to 0 °C A->B C Add NaBH₄ Portion-wise B->C D Monitor by TLC C->D E Quench with 1M HCl D->E Reaction Complete F Remove Methanol E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify Product (Recrystallization/ Chromatography) H->I TLC_Monitoring cluster_TLC TLC Plate (30% EtOAc/Hexane) TLC lane1 SM lane2 t=0 lane3 t=final spot_sm_start spot_t0_start spot_final_prod label_sm Ketone (Higher Rf) label_prod Alcohol (Lower Rf)

Sources

Solvent selection for reactions involving 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solvent Selection for Reactions Involving 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Abstract

This technical guide provides a comprehensive framework for the rational selection of solvents for chemical transformations involving this compound. As a polysubstituted aromatic ketone, its reactivity is intricately linked to the surrounding solvent environment. This document moves beyond mere procedural lists to explain the causal relationships between solvent properties and reaction outcomes, empowering researchers to optimize solubility, reaction rates, and product yields. Detailed protocols for key reaction classes—Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Carbonyl Reduction—are provided, grounded in mechanistic principles and supported by authoritative references.

Introduction: The Solvent as a Critical Reaction Parameter

This compound is a versatile intermediate in pharmaceutical and materials science research. Its structure presents multiple reactive sites: a moderately reactive aryl chloride, an electron-rich trimethoxyphenyl ring, and an electrophilic carbonyl group. The successful transformation of this molecule is critically dependent on the choice of solvent, a parameter that governs not only the solubility of reactants but also profoundly influences the energy of transition states and reactive intermediates.

This guide is structured to provide a decision-making framework rather than a rigid set of rules. We will first analyze the physicochemical properties of the substrate, then explore the fundamental principles of solvent effects, and finally apply this knowledge to specific, field-proven protocols.

Physicochemical Profile of this compound

Understanding the inherent properties of the substrate is the cornerstone of effective solvent selection. Like its parent compound benzophenone, this compound is a crystalline solid at room temperature.[1] Its polarity, derived from the carbonyl group and heteroatom substituents, dictates its solubility profile.

PropertyValue / DescriptionRationale & Implication
Molecular Formula C₁₄H₁₀ClFO₂---
Molecular Weight 264.68 g/mol Relevant for calculating molar equivalents.
Polarity Polar AproticThe molecule possesses a significant dipole moment due to the C=O, C-Cl, C-F, and C-O bonds.
Solubility Profile Practically insoluble in water; soluble in a range of organic solvents.High solubility is expected in polar aprotic solvents (e.g., acetone, THF, DMF, DMSO) and chlorinated solvents (e.g., DCM), with moderate solubility in polar protic solvents (e.g., ethanol, methanol) and some non-polar aromatic solvents (e.g., toluene).[1][2][3]
Key Reactive Sites 1. Aryl Chloride: Susceptible to nucleophilic aromatic substitution and cross-coupling. 2. Carbonyl Group: Electrophilic carbon is a target for nucleophiles and reducing agents. 3. Aromatic Rings: Can undergo electrophilic substitution, though influenced by existing substituents.The choice of solvent will be dictated by which of these sites is the target of the reaction.

The Logic of Solvent Selection: A Mechanistic Approach

The ideal solvent is not merely an inert medium but an active participant in the reaction's energy landscape. The selection process can be visualized as a decision tree, where the reaction mechanism is the primary branching point.

Solvent_Selection_Logic cluster_0 Initial Considerations cluster_1 Mechanism-Driven Selection cluster_2 Solvent Class & Rationale Solubility Ensure all reactants & catalysts are soluble Inertness Solvent must not react with reagents Temp Boiling point appropriate for reaction temperature ReactionType Identify Reaction Type SNAr SNAr ReactionType->SNAr e.g., Amination Coupling Cross-Coupling ReactionType->Coupling e.g., Suzuki Reduction Carbonyl Reduction ReactionType->Reduction e.g., NaBH₄ PolarAprotic Polar Aprotic (DMSO, DMF, Acetonitrile) - Stabilizes charged intermediates - Does not 'cage' nucleophiles SNAr->PolarAprotic Favored Choice Protic Polar Protic (Ethanol, Methanol, H₂O) - Stabilizes ions via H-bonding - Can act as a proton source Coupling->Protic Often as co-solvent EthersAromatics Ethers / Aromatics (THF, Dioxane, Toluene) - Moderate polarity - Good for organometallics Coupling->EthersAromatics Common Choice Reduction->Protic For NaBH₄ Reduction->EthersAromatics For LiAlH₄

Sources

Troubleshooting & Optimization

Purification techniques for 4-Chloro-3'-fluoro-4'-methoxybenzophenone recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Technical Support Document designed for organic chemists and process engineers. It prioritizes mechanistic understanding over rote instruction.

Case ID: REC-BENZ-4CFM Status: Active Subject: Recrystallization Protocols, Solvent Thermodynamics, and Impurity Rejection

Executive Summary

4-Chloro-3'-fluoro-4'-methoxybenzophenone (henceforth CFMB ) is a lipophilic pharmaceutical intermediate, typically synthesized via Friedel-Crafts acylation of 2-fluoroanisole with 4-chlorobenzoyl chloride.

Users frequently report three critical failure modes during purification:

  • Oiling Out: The compound separates as a supercooled liquid rather than a crystalline solid.[1][2]

  • Isomer Retention: Difficulty separating the ortho-acylated byproduct (2'-isomer) from the desired para-isomer.

  • Lewis Acid Carryover: Persistence of Aluminum/Zinc salts causing downstream discoloration.

This guide provides a thermodynamically validated purification strategy to address these issues.

Part 1: Solvent System Thermodynamics

The choice of solvent is dictated by the competing polarity of the ether linkage (methoxy) and the lipophilic halogenated rings.

Validated Solvent Systems
Solvent SystemRatio (v/v)Temperature ProfileSolvation MechanismSuitability
Ethanol (95%) 100%Reflux

0°C
H-bonding with carbonyl/ether oxygen.Standard. Best for general purity (>95%).
IPA / Water 90:10Reflux

-5°C
Increased lipophilicity accommodates the chloro-phenyl ring.High Yield. Best if starting material is clean.
Toluene / Heptane 1:380°C

RT
Van der Waals interactions. Excellent for rejecting polar inorganic salts.Polymorph Control. Use if "oiling out" persists in alcohols.[3][4]
Methanol 100%Reflux

-10°C
High polarity difference.Isomer Purge. Best for removing the ortho-isomer.

Technical Note: Avoid pure non-polar solvents (Hexanes) as the primary solvent; the benzophenone carbonyl requires some polarity for effective dissolution at high concentrations, otherwise, volume efficiency drops drastically.

Part 2: The Optimized Protocol (Standard Operating Procedure)

This protocol utilizes a metastable zone width (MSZW) control strategy to prevent oiling out.

Phase 1: Dissolution & Hot Filtration
  • Charge crude CFMB into a flask equipped with a reflux condenser.

  • Add Ethanol (95%) at a ratio of 4 mL per gram of solid.

  • Heat to reflux (approx. 78°C) with vigorous magnetic stirring.

    • Checkpoint: If solids remain, add solvent in 0.5 mL/g increments until clear.

  • Crucial Step: Add activated carbon (5 wt%) to adsorb colored oligomers and trace Lewis acids. Stir at reflux for 15 minutes.

  • Perform Hot Filtration through a pre-warmed Celite pad or sintered glass funnel.

    • Why: Cooling during filtration induces premature nucleation on the filter, leading to yield loss.

Phase 2: Controlled Nucleation (The Anti-Oil Strategy)
  • Reheat the filtrate to reflux to dissolve any nuclei formed during filtration.

  • Remove heat source and allow the flask to cool slowly to 50°C (air cooling).

    • Do NOT use an ice bath yet. Rapid cooling induces supersaturation overshoot, causing Liquid-Liquid Phase Separation (LLPS/Oiling Out).

  • Seeding: At 50°C (or just as the solution becomes slightly turbid), add 0.1 wt% of pure seed crystals .

  • Hold temperature at 45-50°C for 20 minutes to allow crystal growth on seeds.

Phase 3: Maximizing Yield
  • Once a heavy slurry forms, cool to room temperature at a rate of 10°C/hour.

  • Finally, cool to 0-5°C in an ice bath for 1 hour.

  • Filter under vacuum.[5] Wash the cake with cold (-10°C) Ethanol .

  • Dry under vacuum at 40°C.

Part 3: Visualizing the Logic

Workflow Diagram

The following diagram illustrates the critical decision nodes in the recrystallization process.

RecrystallizationWorkflow Start Crude CFMB Dissolve Dissolve in Refluxing EtOH (Target: Saturation) Start->Dissolve Carbon Add Activated Carbon (Remove Tars/Al salts) Dissolve->Carbon Filter Hot Filtration (Remove Insolubles) Carbon->Filter Cool1 Slow Cool to 50°C (Metastable Zone) Filter->Cool1 CheckTurbidity Is Solution Turbid/Oily? Cool1->CheckTurbidity Seed Add Seed Crystals (Induce Nucleation) CheckTurbidity->Seed No (Clear) Reheat Reheat & Add 10% more Solvent CheckTurbidity->Reheat Yes (Oiling Out) Grow Crystal Growth (Cool to 0°C) Seed->Grow Reheat->Cool1 Isolate Vacuum Filtration & Wash Grow->Isolate

Caption: Figure 1. Optimized workflow for CFMB purification emphasizing the seeding checkpoint to prevent oiling out.

Part 4: Troubleshooting Guide (Q&A)

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

User Question: "As my solution cools, I see oil droplets forming at the bottom instead of crystals. Why is this happening?"

Technical Analysis: This phenomenon, known as Oiling Out , occurs when the separation temperature of the solute (as a liquid) is higher than the crystallization temperature.[2] This is common in methoxy-benzophenones due to their low melting points and high conformational flexibility.

Corrective Actions:

  • Thermodynamic Reset: Reheat the mixture until the oil redissolves.

  • Solvent Modification: Add 10-15% more solvent. This lowers the saturation concentration, pushing the "oiling out" point to a lower temperature, ideally below the crystal nucleation point.

  • Trituration: If the oil persists, decant the supernatant.[4] Add a small amount of Diethyl Ether or MTBE to the oil and scratch the flask wall. This often triggers solidification [1].[1][4]

Issue 2: Isomer Contamination

User Question: "My NMR shows a 5% impurity peak. I suspect it's the ortho-isomer. How do I remove it?"

Technical Analysis: In Friedel-Crafts acylation of 2-fluoroanisole, the para-position (relative to methoxy) is favored, but the ortho-position (2'-isomer) is a minor byproduct. The ortho-isomer generally has higher solubility in alcohols due to the disruption of crystal packing by the sterically crowded substitution pattern [2].

Corrective Actions:

  • Switch Solvent: Use Methanol instead of Ethanol. The solubility differential between isomers is often sharper in Methanol.

  • Recrystallization Cycles: Perform a second recrystallization. Do not chase yield; sacrifice 20% of the mass to the mother liquor to ensure the more soluble impurity stays in solution.

Issue 3: Persistent Yellow Color

User Question: "The product is chemically pure but looks yellow/brown. It should be white."

Technical Analysis: This is likely due to trapped Aluminum salts (from AlCl3 catalyst) or conjugated oligomers formed during the reaction. Benzophenones can form complexes with Lewis acids that are difficult to break [3].

Corrective Actions:

  • Acid Wash: Before recrystallization, dissolve the crude solid in DCM and wash with 1N HCl . This breaks the Aluminum-Carbonyl complex.

  • Double Carbon: Increase activated carbon load to 10 wt% during the hot filtration step.

Part 5: Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Oil Oiling Out Problem->Oil Color Colored Impurity Problem->Color Purity Isomer Impurity Problem->Purity SolventVol Increase Solvent Vol (10%) Oil->SolventVol AcidWash 1N HCl Wash (DCM) Color->AcidWash MeOH Switch to MeOH Purity->MeOH Seed Seed at T > Oil Point SolventVol->Seed Charcoal Hot Carbon Treat AcidWash->Charcoal SlowCool Slower Cooling Rate MeOH->SlowCool

Caption: Figure 2.[5][6] Diagnostic logic for resolving common purification failures.

References

  • Nichols, L. (2022). Troubleshooting: Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Recrystallization of Benzophenone Derivatives.
  • Google Patents. (2014). Method for preparing 4-chloro-4'-hydroxybenzophenone (CN104030911A).[5][7][8] (Describes the removal of aluminum salts and purification of similar chlorinated benzophenones). Retrieved from

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for researchers working with 4-Chloro-3'-fluoro-4'-methoxybenzophenone (CAS: N/A for specific isomer, but derivative of CAS 345-89-1 analogs). It addresses the critical challenge of removing regioisomer impurities—specifically the ortho-acylated byproduct—generated during Friedel-Crafts synthesis.

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Regioisomer Depletion & Crystallization Protocols

Diagnostic Hub: "Is my purity compromised?"

User Query: I see a shoulder peak on my HPLC at 98% conversion. Is this the regioisomer, and how do I confirm it without a standard?

Scientist Response: In the Friedel-Crafts acylation of 2-fluoroanisole with 4-chlorobenzoyl chloride, the methoxy group is the primary director. While it strongly favors the para position (yielding your target: This compound ), steric hindrance is not absolute. The primary impurity is the ortho-isomer: 4-Chloro-3'-fluoro-2'-methoxybenzophenone .

Identification Protocol

Do not rely solely on HPLC retention times, as these isomers are structurally similar. Use 1H NMR for definitive structural validation.

FeatureTarget (Para-Isomer) Impurity (Ortho-Isomer)
Structure Carbonyl para to MethoxyCarbonyl ortho to Methoxy
Key Proton Signal H-2' (Ring B) appears as a doublet of doublets (or narrow multiplet) isolated between the Carbonyl and Fluorine.H-6' is shielded by the adjacent carbonyl but lacks the symmetry of the para isomer.
Coupling Pattern Aromatic region shows an AB system (H-5', H-6') with ortho-coupling (~8.5 Hz) + one isolated proton (H-2').Aromatic region shows a contiguous 3-proton system (H-4', H-5', H-6'), often appearing as a complex multiplet.
19F NMR Shift X (Reference)Shift Y (Typically shifted 2-5 ppm due to proximity to carbonyl in the ortho-isomer).
Diagnostic Workflow

Diagnosis Start Crude Product Analysis HPLC Run HPLC (C18, MeCN/H2O Gradient) Start->HPLC Shoulder Shoulder/Split Peak Detected? HPLC->Shoulder NMR Run 1H NMR (CDCl3) Check Aromatic Region Shoulder->NMR Yes Target Isolated H + AB System (Target Confirmed) Shoulder->Target No (Single Peak) Decision Coupling Analysis NMR->Decision Decision->Target Pattern A Impurity Contiguous 3H Multiplet (Ortho-Isomer Present) Decision->Impurity Pattern B

Figure 1: Decision tree for identifying regioisomer contamination in benzophenone derivatives.

The Solution: Crystallization Protocol[1][2][3]

User Query: I tried recrystallizing from Ethanol, but the oil keeps coming back, or the purity doesn't improve.

Scientist Response: Benzophenones with alkoxy chains are notorious for "oiling out" (Liquid-Liquid Phase Separation) before crystallizing. Furthermore, the ortho-isomer disrupts the crystal lattice less than aliphatic impurities, requiring a specific solvent system to reject it.

The "Lattice Rejection" Strategy

The para-isomer (Target) is more symmetrical and has a higher melting point than the ortho-isomer. We exploit this by using a solvent system where the ortho-isomer remains soluble at ambient temperatures while the target crashes out.

Solvent Selection Table
Solvent SystemSuitabilityNotes
IPA (Isopropyl Alcohol) ⭐⭐⭐ (Best)High solubility at reflux, poor at 0°C. Promotes slow crystal growth, rejecting isomers.
Ethanol/Water (9:1) ⭐⭐Good yield, but risk of oiling out if water is added too fast.
Toluene/Heptane ⭐⭐Excellent for removing non-polar impurities, but isomers may co-crystallize if cooled too fast.
Methanol Often too soluble; low recovery yield.
Step-by-Step Purification Protocol (Batch Size: 10g - 1kg)
  • Dissolution: Suspend the crude solid in IPA (5 mL per gram of solid) .

  • Reflux: Heat to reflux (82°C). If the solution is not clear, add more IPA in 0.5 mL/g increments.

    • Critical: Do not add excess solvent.[1] You need a near-saturated solution at reflux.

  • Hot Filtration (Optional): If insoluble black specks (carbon/catalyst residue) are present, filter hot through a pre-warmed sintered glass funnel.

  • Controlled Cooling (The "Anti-Oil" Step):

    • Turn off the heat source and let the flask sit in the oil bath/mantle as it cools naturally to 50°C.

    • Seeding: At ~45-50°C, if the solution is clear, add a tiny crystal of pure target material (seed).

    • Why? This provides a template for the para-isomer to grow, preventing the ortho-isomer from nucleating or the oil phase from forming.

  • Crystallization: Once turbidity appears (cloudiness), switch to a controlled cooling ramp (10°C per hour) until reaching Room Temperature (RT).

  • Final Chill: Cool to 0-5°C for 2 hours.

  • Filtration: Filter the white needles/plates. Wash the cake with cold IPA (0°C).

  • Drying: Vacuum dry at 40°C.

Troubleshooting "Oiling Out": If the product separates as a yellow oil at the bottom:

  • Reheat until clear.

  • Add a co-solvent (e.g., 5-10% Toluene) to increase the solubility of the oil phase.

  • Vigorously stir during cooling to disperse the oil droplets, allowing them to crystallize upon contact with the seed.

Advanced Troubleshooting: Chromatography

User Query: Crystallization failed. I still have 5% isomer. How do I separate them on a column?

Scientist Response: Regioisomers of benzophenones have very similar Rf values. Standard Flash Chromatography will require a shallow gradient.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate.[2]

  • Isocratic Hold: Instead of a gradient, find the solvent ratio where Rf = 0.25 (likely around 90:10 Hex/EtOAc) and run isocratically.

  • Loading: Do not overload. Use <1% load (mass of sample / mass of silica) for difficult separations.

Prevention: Reaction Engineering

User Query: Can I prevent the impurity from forming in the first place?

Scientist Response: Yes. The ortho-isomer forms due to higher energy transition states or lack of selectivity at high temperatures.

Reaction Optimization Workflow:

Optimization Input Reaction Setup Temp Temperature Control (Keep < 0°C during addition) Input->Temp Critical Solvent Solvent Choice (DCM vs Nitrobenzene) Input->Solvent Catalyst Lewis Acid (AlCl3 vs FeCl3) Input->Catalyst Result High Regioselectivity (>95% Para) Temp->Result Kinetic Control Solvent->Result Solvation Effect

Figure 2: Parameters influencing regioselectivity in Friedel-Crafts acylation.

  • Temperature: Perform the addition of the acid chloride to the Lewis Acid/Substrate complex at -10°C to 0°C . Higher temperatures provide enough energy to overcome the steric barrier of the ortho position.

  • Solvent: Dichloromethane (DCM) is standard. Using more polar solvents like Nitromethane can sometimes alter the bulkiness of the electrophilic complex, improving para selectivity [1].

  • Addition Order: Add the Acid Chloride to the Catalyst , then add the Substrate slowly. This ensures the concentration of the active acylium ion is controlled.

References

  • Friedel-Crafts Acylation Mechanism & Selectivity: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Benzophenone Crystallization Techniques: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
  • Regioselectivity in Anisole Acylation : Ameh, E. S., et al. (2020). "Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite." Frontiers in Chemistry. Link (Demonstrates selectivity challenges in anisole acylation).

  • Purification of Benzophenone Derivatives : "Method for purifying and separating benzophenone." Patent CN108586224B. Link (Industrial crystallization protocols).

Sources

Separation of 4-Chloro-3'-fluoro-4'-methoxybenzophenone from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 4-Chloro-3'-fluoro-4'-methoxybenzophenone . It is designed for researchers encountering difficulties with yield, purity, or "oiling out" during the workup of Friedel-Crafts acylation reactions.

Ticket ID: FCB-403-PUR Subject: Separation of this compound from Starting Materials Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic: Understanding Your Mixture

Before initiating purification, we must define the components of your crude reaction mixture. Based on the standard Friedel-Crafts acylation of 2-fluoroanisole with 4-chlorobenzoyl chloride , your crude mixture contains four distinct species with varying physical properties.

ComponentRoleState (RT)Solubility BehaviorSeparation Strategy
Target Molecule ProductSolid (Crystalline)Lipophilic, crystallizes from alcohols/non-polarsRecrystallization
4-Chlorobenzoic Acid Hydrolyzed ReagentSolid (High MP)Soluble in Base (pH > 8)Chemical Extraction
2-Fluoroanisole Starting MaterialLiquid (Oil)Highly soluble in organics; does not crystallize easilyMother Liquor Rejection
Aluminum Salts Catalyst ResidueSolid/GelWater soluble (Acidic pH)Aqueous Acid Wash

Phase 1: Chemical Workup (The First Line of Defense)

Objective: Remove Aluminum salts and the acidic byproduct (4-chlorobenzoic acid) before attempting crystallization. Common Error: Attempting to crystallize directly from the crude solid leads to co-crystallization of the benzoic acid impurity.

Protocol A: The "Acid-Cut" Wash

Prerequisites: The reaction must be quenched with Ice/HCl to solubilize aluminum salts.

  • Solvent Selection: Dissolve your crude organic layer in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Avoid ethers (Et2O) if possible, as they hold water which complicates drying.

  • The Base Wash (Critical Step):

    • Wash the organic layer twice with 10% w/v Aqueous Sodium Carbonate (

      
      )  or 1M NaOH .
      
    • Why? This converts the 4-chlorobenzoic acid impurity into sodium 4-chlorobenzoate, which is highly water-soluble. The benzophenone target remains in the organic layer.

    • Validation: Check the pH of the aqueous layer.[1][2] It must remain basic (pH > 9). If it turns acidic, you have not used enough base to neutralize the byproduct acid.

  • The Brine Wash: Wash once with saturated brine to remove trapped water emulsion.

  • Drying: Dry over Anhydrous

    
     (Magnesium Sulfate), filter, and evaporate to dryness.
    
Visualization: Chemical Separation Logic

WorkupLogic Crude Crude Reaction Mixture (Target + Acid + Ether + Al Salts) Quench Quench: Ice / 1M HCl Crude->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer1 Aqueous Layer 1: AlCl3 Salts (Discard) PhaseSep->AqLayer1 OrgLayer1 Organic Layer: Target + Acid + Ether PhaseSep->OrgLayer1 BaseWash Wash: 10% Na2CO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer 2: Sodium 4-Chlorobenzoate (Acid Impurity Removed) BaseWash->AqLayer2 OrgLayer2 Final Organic Layer: Target + Trace Ether BaseWash->OrgLayer2

Caption: Logical flow for removing inorganic salts and acidic byproducts via chemical extraction.

Phase 2: Isolation (The Art of Purity)

Objective: Separate the solid target from the liquid starting material (2-fluoroanisole). Method: Recrystallization.[3][4][5][6][7]

Protocol B: Solvent Selection & Crystallization

Benzophenones are typically highly crystalline. The challenge is the "oily" starting material (2-fluoroanisole) which acts as a solvent, preventing the target from precipitating.

Recommended Solvent Systems:

  • Primary Choice: Ethanol (95%) or Methanol. [7]

    • Logic: Benzophenones dissolve in hot alcohol but crystallize well upon cooling. The lipophilic starting ether (2-fluoroanisole) usually remains soluble in the cold alcohol mother liquor.

  • Secondary Choice (If yield is low): Hexane / Ethyl Acetate (10:1 to 5:1).

    • Logic: Dissolve in minimum hot EtOAc, then slowly add hot Hexane until turbidity appears.

Step-by-Step Procedure:

  • Take the dried solid from Phase 1.

  • Add Ethanol (approx. 3-5 mL per gram of crude).

  • Heat to reflux (

    
    ) with stirring.
    
    • Troubleshooting: If the solid melts into an oil droplet at the bottom before dissolving, you have "oiled out." Add slightly more solvent or a drop of DCM to solubilize it.

  • Once dissolved, remove from heat and let it cool to Room Temperature slowly .

    • Do not use an ice bath immediately. Rapid cooling traps the liquid impurity inside the crystal lattice.

  • Once crystals form at RT, move to an ice bath for 30 minutes.

  • Filter the crystals and wash with cold Ethanol.

    • Result: The filtrate (mother liquor) contains the unreacted 2-fluoroanisole. The filter cake is your pure product.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a goo instead of crystals). What do I do?

Cause: This usually happens if the product is too concentrated or if the starting material (2-fluoroanisole) content is very high, acting as an impurity that lowers the melting point. Solution:

  • Re-dissolve: Heat the mixture back to reflux.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Solvent Switch: If using Ethanol, try Isopropanol (IPA) . IPA has a higher boiling point and often handles "oily" benzophenones better.

Q2: I have a stubborn impurity spot on TLC just above my product.

Diagnosis: This is likely the 2-Fluoroanisole starting material. It is non-polar and moves fast on silica. Fix: If recrystallization fails to remove it, you must perform Flash Column Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, gradient to 90:10).

  • Note: The liquid ether will elute first (high

    
    ). The benzophenone target will elute second.
    
Q3: How do I confirm the acid impurity is gone?

Validation: Take a small sample of your isolated solid, dissolve it in deuterated chloroform (


), and run a 1H NMR .
  • Look for the broad singlet of the carboxylic acid proton (

    
     ppm).
    
  • Look for the shift in the aromatic protons. 4-Chlorobenzoic acid has a distinct AA'BB' pattern that differs from the 4-chlorobenzoyl ring in your target.

References & Grounding

The protocols defined above are based on standard workup procedures for Friedel-Crafts acylations and the specific solubility properties of benzophenone derivatives.

  • Friedel-Crafts Acylation Mechanisms & Workup:

    • Source: Organic Chemistry Portal. "Friedel-Crafts Acylation."

    • URL:[Link][8]

  • Purification of Hydroxy/Methoxy Benzophenones:

    • Source: European Patent Office (EP 0128693 A2). "Process for the preparation of 4-hydroxybenzophenones." (Describes base extraction logic for separating benzophenones from acidic byproducts).

    • URL:

  • Recrystallization Solvent Selection:

    • Source: University of Rochester, Dept of Chemistry. "Solvents for Recrystallization."[3][4][7]

    • URL:[Link]

  • Synthesis of Halogenated Benzophenones:

    • Source: ChemicalBook / Tetrahedron (2012). "Synthesis of 4-fluoro-4'-methylbenzophenone" (Analogous structure purification).

Sources

Technical Support Center: Handling Moisture Sensitivity During 4-Chloro-3'-fluoro-4'-methoxybenzophenone Processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for scientists and researchers working with 4-Chloro-3'-fluoro-4'-methoxybenzophenone. This guide is structured to provide practical, in-depth solutions to common challenges related to the moisture sensitivity of this key synthetic intermediate. Our goal is to empower you with the technical knowledge and troubleshooting frameworks necessary to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Moisture

This compound is a valuable building block in pharmaceutical and materials science synthesis due to its distinct electronic and structural properties. However, its utility is accompanied by a significant operational challenge: a pronounced sensitivity to moisture. The presence of even trace amounts of water can compromise reaction outcomes by causing material degradation, promoting side-product formation, or deactivating sensitive reagents and catalysts. This guide will walk you through the underlying science of this sensitivity and provide actionable protocols to maintain an anhydrous environment throughout your workflow.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

Question 1: What is the chemical basis for the moisture sensitivity of this compound?

Answer: The moisture sensitivity of this compound stems from the electronic characteristics of its substituted aromatic rings. While the benzophenone core is relatively stable, the specific arrangement of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methoxy) can influence the electrophilicity of the carbonyl carbon.

More critically, many synthetic routes to produce or consume this intermediate, such as Friedel-Crafts acylation, rely on strong Lewis acid catalysts (e.g., AlCl₃). These catalysts are extremely hygroscopic and are readily hydrolyzed by water. The reaction of the Lewis acid with water not only consumes the catalyst, rendering it inactive, but also generates protic acids (like HCl), which can lead to undesired, acid-catalyzed side reactions. While direct hydrolysis of the benzophenone itself under neutral conditions is slow, the conditions used during its synthesis and subsequent reactions are often where moisture poses the greatest threat.[1][2]

Question 2: My new bottle of this compound arrived. What are the essential first steps for storage?

Answer: Proper initial handling is the first line of defense against moisture contamination.

Receiving & Storage Protocol:

  • Inspect Seal Integrity: Upon receipt, carefully examine the container's cap and seal. If the seal appears broken or damaged, the material should be considered suspect and flagged for quality control analysis.

  • Inert Gas Overlay: Immediately transfer the container into a desiccator cabinet or a glovebox. If a glovebox is not available, a desiccator charged with a high-capacity desiccant (e.g., anhydrous calcium sulfate or silica gel) is essential.

  • Controlled Environment: Store the compound in a cool, dry, and dark location. Avoid temperature cycling, which can cause pressure changes inside the container and potentially draw in moist air.

Part 2: Troubleshooting Experimental Workflows

Question 3: My reaction yield is consistently low, and I suspect moisture. How can I systematically diagnose this?

Answer: Low yields are a primary indicator of moisture contamination. Water can interfere by decomposing starting materials, quenching catalysts, or participating in the reaction to form byproducts. Use the following diagnostic workflow to isolate the source of the problem.

A Low Yield Observed B Step 1: Verify Solvent Anhydrousness (Karl Fischer Titration) A->B Start Diagnosis C Step 2: Confirm Reagent Purity & Dryness B->C Solvent OK D Step 3: Review Glassware Prep (Oven/Flame Dried?) C->D Reagents OK E Step 4: Ensure Inert Atmosphere Integrity (Positive N2/Ar Pressure) D->E Glassware OK F Step 5: Analyze Crude Reaction Mixture (LC-MS/NMR for Byproducts) E->F Atmosphere OK G Identify Source & Remediate F->G Byproduct Identified

Caption: A systematic workflow for troubleshooting low yields due to moisture.

Question 4: I see an unfamiliar peak in my LC-MS/NMR analysis. Could it be a degradation product?

Answer: Yes, unexpected peaks frequently correspond to byproducts from reactions with water. While the benzophenone itself is relatively robust, reagents used in its synthesis or subsequent reactions are often highly susceptible. For example, if you are performing a Friedel-Crafts reaction, moisture can hydrolyze the acyl chloride starting material to the corresponding carboxylic acid, which will not participate in the reaction and will appear as a major impurity.

Protocol for Impurity Identification:

  • Hypothesize Potential Byproducts: Consider all moisture-sensitive species in your reaction (catalysts, reagents, starting materials) and predict their likely hydrolysis products.

  • Forced Degradation Study: In a separate vial, intentionally expose a small amount of your starting material or key reagent to a drop of water under the reaction solvent. Let it stir for a short period and then analyze this sample by LC-MS or TLC alongside your crude reaction mixture. If the impurity peak matches, you have likely found the source.

  • Review Literature: Search for known degradation pathways of similar benzophenones or reagents. Studies on related compounds, such as benzophenone-3, show that hydroxylation is a common degradation pathway under oxidative conditions, which could be inadvertently created.[3]

Question 5: What is the most reliable method for ensuring my solvents are truly anhydrous?

Answer: Visual inspection is insufficient. Solvents must be actively dried and their water content verified. Karl Fischer titration is the industry standard for quantifying water content with high accuracy.

MethodDescriptionIdeal ForKey Considerations
Solvent Purification System Commercial systems that pass solvents through columns of activated alumina.High-throughput labs needing consistently dry solvents on demand.High initial investment. Columns require periodic regeneration or replacement.
Distillation from Drying Agent Refluxing a solvent over a suitable desiccant (e.g., Na/benzophenone for ethers, CaH₂ for hydrocarbons) followed by distillation.Achieving extremely low water levels (<10 ppm).Requires careful setup and adherence to safety protocols, especially with reactive metals.
Activated Molecular Sieves Adding freshly activated 3Å or 4Å molecular sieves to the solvent.Everyday drying of most common solvents.Sieves must be activated by heating under vacuum. Their capacity is finite.

Experimental Protocol: Activation of Molecular Sieves

  • Place the required amount of 3Å or 4Å molecular sieves in a flask.

  • Heat the flask to 250-300 °C under high vacuum for at least 12 hours.

  • Allow the sieves to cool to room temperature under vacuum before back-filling with a dry, inert gas (Nitrogen or Argon).

  • Store the activated sieves in a tightly sealed container within a desiccator until use.

Part 3: Protocols for Maintaining an Anhydrous Environment

Question 6: Can you provide a step-by-step guide for setting up a reaction under strictly anhydrous conditions?

Answer: A rigorously anhydrous setup is crucial. The following workflow details the essential steps to protect your reaction from atmospheric moisture.

Workflow for Anhydrous Reaction Setup:

A 1. Dry Glassware (Oven at 150°C overnight or flame-dry under vacuum) B 2. Assemble Hot (Assemble glassware while hot and immediately place under inert gas flow) A->B C 3. Purge System (Evacuate and backfill with N2/Ar gas 3 times) B->C D 4. Add Reagents (Transfer dry solids under positive gas flow; transfer dry liquids via gas-tight syringe) C->D E 5. Maintain Positive Pressure (Use a bubbler or balloon to ensure a slight positive pressure of inert gas throughout the reaction) D->E

Caption: Key stages for establishing and maintaining an anhydrous reaction environment.

Detailed Steps:

  • Glassware Preparation: All glassware, including stir bars, must be scrupulously cleaned and dried. The most effective method is to place it in a laboratory oven at >150°C for at least 12 hours. Alternatively, for immediate use, assemble the apparatus and flame-dry all surfaces under a high vacuum.

  • Assembly and Cooling: Assemble the hot glassware quickly and immediately connect it to a Schlenk line or manifold supplying dry nitrogen or argon. Allow the apparatus to cool to room temperature under a positive flow of inert gas. This prevents moist lab air from being drawn inside as the glass cools and contracts.

  • Purge Cycle: Perform a minimum of three "evacuate-and-fill" cycles. Apply a vacuum to the sealed apparatus to remove the air, then backfill with your inert gas. This process effectively removes residual atmospheric moisture and oxygen.

  • Reagent Transfer: Transfer solid reagents like this compound and catalysts under a counter-flow of inert gas. Use gas-tight syringes or cannulas to transfer anhydrous solvents and liquid reagents through rubber septa.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas. This is typically achieved by connecting the system to a bubbler filled with mineral oil or by using a balloon filled with the inert gas.

References

  • Title: Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies Source: PubMed URL: [Link]

  • Title: Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions Source: PubMed URL: [Link]

  • Title: Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes Source: MDPI URL: [Link]

  • Title: Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Elucidation of pH-Dependent Pathways for Benzophenone 1 Transformation by Heat-Activated Peroxydisulfate: A Combined Mechanistic and Environmental Assessment Source: ACS ES&T Water URL: [Link]

Sources

Storage conditions to prevent degradation of 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-3'-fluoro-4'-methoxybenzophenone Reference ID: TS-BP-4CL3F4OME-001 | Version: 2.4

Core Storage Directive

The Golden Rule: Light is the enemy. Moisture is the catalyst.

This compound is a halogenated benzophenone derivative. While the aromatic halogens (Cl, F) provide metabolic stability in drug applications, the central ketone bridge makes this molecule a chromophore . Upon exposure to UV or blue light, it undergoes an


 transition, generating a reactive triplet state that leads to radical formation, dimerization, or hydrogen abstraction from solvents/impurities.
Optimized Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Long-term) 20°C to 25°C (Short-term < 30 days)Lowers the kinetic energy of potential hydrolysis or oxidation reactions. While the solid is thermally stable, lower temperatures prevent crystal lattice relaxation (caking).
Light Strict Darkness (Amber glass + Foil wrap)Prevents photochemical excitation of the carbonyl group, which is the primary degradation pathway for benzophenones [1].
Atmosphere Inert Gas Overlay (Argon/Nitrogen)Displaces oxygen. Although the molecule is not highly air-sensitive, oxygen can quench triplet states leading to singlet oxygen formation (

), which attacks the methoxy group [2].
Humidity < 40% RH (Desiccated)Prevents moisture-mediated hydrolysis of trace impurities (e.g., acid chlorides) left over from synthesis, which can induce autocatalytic degradation.

Troubleshooting Guide (Q&A)

Q1: The white powder has turned off-white or pale yellow. Is it still usable?

  • Diagnosis: Photochemical Degradation. The yellowing is likely due to the formation of pinacols or radical coupling products caused by light exposure. Benzophenones act as their own photosensitizers.

  • Action:

    • Perform an HPLC purity check immediately.

    • If purity is >98% but color is off, a recrystallization (typically from Ethanol/Hexane or Isopropanol) may remove the chromophoric impurities.

    • Prevention: Ensure storage containers are opaque. Do not leave solids in clear vials on benchtop balances for extended periods.

Q2: The material has formed hard clumps (caking). Can I grind it?

  • Diagnosis: Hygroscopic Cycling. While the molecule is lipophilic, surface moisture absorption followed by temperature fluctuation causes partial dissolution and recrystallization at grain boundaries.

  • Action:

    • Yes, you can gently grind it, but do so in a humidity-controlled hood.

    • Check the water content (Karl Fischer titration). If >0.5%, dry under vacuum at 35°C for 4 hours.

    • Warning: Hard caking often traps solvent residues. Run a Proton NMR to check for residual solvent peaks.

Q3: I see a new impurity peak at RRT 0.85 after storing in methanol.

  • Diagnosis: Solvent Interaction. Benzophenones in protic solvents (like methanol) under light can undergo photoreduction to form benzhydrols.

  • Action:

    • Avoid storing stock solutions in protic solvents for >24 hours.

    • Switch to Acetonitrile (ACN) for stock solution preparation; it is less prone to hydrogen abstraction mechanisms.

Degradation Mechanism & Logic

The following diagram illustrates the specific vulnerability of the benzophenone core in this molecule. The methoxy group at the 4'-position acts as an electron donor, stabilizing the intermediate radical but making the ring more susceptible to oxidative attack if singlet oxygen is generated.

DegradationPathways Start 4-Chloro-3'-fluoro- 4'-methoxybenzophenone UV UV/Light Exposure (n-pi* Transition) Start->UV Triplet Excited Triplet State (Biradical) UV->Triplet Path1 H-Abstraction (from Solvent) Triplet->Path1 Protic Solvents Path2 Oxygen Quenching Triplet->Path2 Aerobic Conditions Prod1 Benzhydrol Derivative (Impurity A) Path1->Prod1 Prod2 Singlet Oxygen (1O2) Path2->Prod2 Prod3 Oxidative Ring Cleavage (Yellowing) Prod2->Prod3 Attacks Methoxy Ring

Figure 1: Photochemical degradation cascade. The central ketone is the "trigger" for instability, activated by light and propagated by oxygen or protic solvents.

Quality Control & Validation Protocols

To validate the integrity of your stored material, use this self-validating testing tier.

Tier 1: Rapid Check (Weekly/Monthly)
  • Visual Inspection: Must be a white to off-white crystalline powder. Any beige/brown tint indicates surface oxidation or photolysis.

  • Melting Point: The introduction of impurities disrupts the crystal lattice, causing Melting Point Depression.

    • Expected Range: Typically 78°C – 82°C (Note: Exact MP depends on the specific polymorph; establish a baseline with your fresh CoA).

Tier 2: Analytical Validation (Every 6 Months)

HPLC Method Parameters for Purity Assessment:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 90% B over 10 mins
Detection UV at 254 nm (Benzoyl absorption) and 280 nm (Methoxy absorption)
Flow Rate 1.0 mL/min

Pass Criteria: Purity


 98.0% (Area %). No single impurity > 0.5%.

Safety & Handling (E-E-A-T)

  • Handling: Always handle in a fume hood. While benzophenones are generally low-toxicity, the halogenated nature suggests potential persistence.

  • PPE: Nitrile gloves are sufficient.

  • Disposal: Do not wash down the drain.[1] Halogenated organics must be disposed of in the "Halogenated Waste" stream to prevent the formation of dioxins during incineration if not properly managed.

References

  • BenchChem. (2025).[2][3] Degradation pathways of benzophenone derivatives under UV irradiation. Retrieved from

  • Royal Society of Chemistry. (2025). Release and phototransformation of benzophenone additives. Environmental Science: Processes & Impacts. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Fluoro-4'-methoxybenzophenone (Analogous Structure). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzophenone Derivatives. Retrieved from [4]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Functional Group Analysis of 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The compound 4-Chloro-3'-fluoro-4'-methoxybenzophenone, a substituted benzophenone, presents a unique constellation of functional groups whose confirmation is critical for predicting its chemical behavior, reactivity, and potential biological activity. This guide provides an in-depth comparison of analytical techniques for the functional group identification of this molecule, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy, contextualized against other powerful methods.

The Central Role of Vibrational Spectroscopy: An Introduction to FTIR

FTIR spectroscopy stands as a cornerstone technique for the qualitative analysis of organic compounds.[1] Its utility lies in its ability to probe the vibrational transitions of covalent bonds within a molecule.[2][3] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, leading to vibrations such as stretching and bending.[2] This absorption pattern, rendered as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), serves as a unique "molecular fingerprint."[3][4]

For this compound, FTIR analysis is particularly adept at identifying the key functional groups that define its structure: the diaryl ketone (C=O), the aryl-chloride (C-Cl), the aryl-fluoride (C-F), and the aryl-ether (C-O-C) moieties, as well as the aromatic rings.

Deciphering the FTIR Spectrum of this compound

The interpretation of an FTIR spectrum is a systematic process of correlating observed absorption bands with known vibrational frequencies of specific functional groups. For the title compound, we anticipate a series of characteristic peaks.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)IntensityRationale and Causality
Diaryl KetoneC=O Stretch1650 - 1670StrongThe strong dipole moment of the carbonyl bond results in a highly intense absorption.[5] Conjugation with two aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[6] Benzophenone itself shows a strong C=O stretch around 1654 cm⁻¹.[7][8][9]
Aromatic RingsC=C Stretch1400 - 1600Medium to WeakIn-ring carbon-carbon double bond stretching vibrations in aromatic compounds typically appear as a series of bands in this region.[4][10]
C-H Stretch3000 - 3100Medium to WeakStretching of the sp² hybridized C-H bonds on the aromatic rings occurs at higher frequencies than aliphatic C-H stretches.[4][10][11]
C-H Out-of-Plane Bend675 - 900StrongThe substitution pattern on the benzene rings influences the position of these strong bands, providing structural clues.[4]
Aryl EtherAsymmetric C-O-C Stretch1200 - 1275StrongThe C-O stretching in aryl ethers gives rise to a strong, characteristic absorption band.[12][13]
Symmetric C-O-C Stretch1020 - 1075MediumA second, typically less intense, band associated with the ether linkage.[12]
Aryl HalidesC-Cl Stretch550 - 850Medium to StrongThe vibration of the carbon-chlorine bond falls into the lower frequency "fingerprint region" of the spectrum.[4][14]
C-F Stretch1000 - 1400StrongThe C-F bond is highly polar, resulting in a strong absorption. Its exact position can be complex due to coupling with other vibrations.[15]

A Comparative Analysis of Analytical Techniques

While FTIR is a rapid and powerful tool, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare FTIR with other common analytical methods for the functional group and structural analysis of this compound.

TechniquePrincipleInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations.Identification of functional groups (C=O, C-O, C-Cl, C-F, aromatic C-H).Fast, non-destructive, minimal sample preparation, excellent for identifying key functional groups.[1]Provides limited information on molecular connectivity and the carbon-hydrogen framework. Isomeric differentiation can be challenging.
Raman Spectroscopy Inelastic scattering of monochromatic light due to molecular vibrations.Complements FTIR, providing information on non-polar bonds and symmetric vibrations.Excellent for symmetric bonds (e.g., C=C), minimal interference from water, can be used for aqueous samples.Fluorescence interference can be an issue, weaker signal than FTIR, less effective for polar bonds.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Nuclear spin transitions in a strong magnetic field.Detailed information on the carbon-hydrogen framework, molecular connectivity, and the electronic environment of atoms.Unambiguous structure determination, provides information on stereochemistry and isomerism. ¹⁹F NMR is highly specific for fluorine-containing compounds.[16]Lower sensitivity than FTIR, requires larger sample amounts, more complex data interpretation, more expensive instrumentation.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.Extremely high sensitivity, provides definitive molecular formula.Does not directly identify functional groups, isomers can have identical mass spectra.

Experimental Protocol: FTIR Analysis via KBr Pellet Method

This protocol describes a standard and reliable method for obtaining a high-quality FTIR spectrum of a solid sample like this compound.

Objective: To obtain a clean, high-resolution FTIR spectrum of the solid sample.

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine, consistent powder.

    • Add 1-2 mg of the this compound sample to the KBr powder.

    • Thoroughly mix and grind the sample and KBr together for 2-3 minutes until a homogenous, fine powder is achieved. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 2 minutes. This will form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be analyzed for the characteristic absorption bands as detailed in the table above.

    • Label the significant peaks and correlate them to the corresponding functional groups.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the functional group identification and structural verification of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_primary_analysis Primary Functional Group Analysis cluster_structural_elucidation Comprehensive Structural Elucidation cluster_confirmation Final Confirmation synthesis Synthesis of this compound ftir FTIR Spectroscopy (KBr Pellet) synthesis->ftir Initial Check raman Raman Spectroscopy synthesis->raman Alternative/ Complementary nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ftir->nmr Proceed if functional groups are present confirmation Structure Confirmed ftir->confirmation Corroborative Data ms Mass Spectrometry (Molecular Weight & Formula) nmr->ms Confirm Connectivity ms->confirmation Verify Formula

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for 4-Chloro-3'-fluoro-4'-methoxybenzophenone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Intermediates

In the landscape of pharmaceutical development, the synthesis of new active pharmaceutical ingredients (APIs) often involves novel intermediates that are not yet characterized in official pharmacopeias. 4-Chloro-3'-fluoro-4'-methoxybenzophenone is one such compound, a key building block whose precise analytical control is paramount for ensuring the quality and safety of the final drug product.[1][2][3] The reliability of any analytical data—be it for reaction monitoring, impurity profiling, or stability testing—is fundamentally anchored to the quality of the reference standard used.

This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals on how to select, qualify, and compare reference standards for this compound. We will move beyond a simple list of suppliers to explain the causality behind the necessary qualification steps, ensuring that your analytical methods are built on a foundation of metrological traceability and scientific rigor. This approach transforms a commercially available chemical into a fully characterized, trustworthy in-house reference standard.

The Hierarchy and Importance of Reference Standards

Before embarking on experimental work, it is crucial to understand the different grades of reference materials. Analytical method validation is a documented process that proves an analytical method is suitable for its intended purpose, a requirement stipulated by regulatory bodies like the FDA and ICH.[4][5][6] The choice of reference standard directly impacts the validity of this process.

  • Primary Standards (Pharmacopeial): These are considered the highest authority, recognized by pharmacopeias such as the USP and EP. For novel intermediates like this compound, these are typically unavailable.

  • Certified Reference Materials (CRMs): Produced by accredited bodies (e.g., under ISO 17034), CRMs come with a certificate stating property values, uncertainty, and traceability.[7] These are excellent, though not always available for highly specific or new chemical entities.

  • Secondary Standards (In-house or Commercial): This is the most common category for novel intermediates. A commercial chemical is purchased and then rigorously characterized against a primary standard if available. If not, it must be thoroughly characterized through orthogonal analytical techniques to establish its identity, purity, and potency.[8][9]

Our focus will be on the comprehensive qualification of a commercial chemical to serve as a reliable secondary (in-house) reference standard.

Workflow for Reference Standard Qualification

The process of qualifying a new batch of candidate material is a self-validating system. It involves a multi-pronged analytical approach to confirm its identity and quantitatively determine its purity and potency with a high degree of confidence.

Reference_Standard_Qualification_Workflow cluster_Sourcing Phase 1: Sourcing & Initial Assessment cluster_Qualification Phase 2: Full Analytical Qualification cluster_Final Phase 3: Certification & Use Source Source Commercial Candidate Material (e.g., from Sigma-Aldrich, Ambeed) Initial Initial Checks: - Appearance - Solubility Source->Initial Receipt Identity Identity Confirmation Initial->Identity Purity Purity & Impurity Profile Initial->Purity Assay Assay (Potency) Assignment Initial->Assay NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR MS Mass Spectrometry (HRMS for Exact Mass) Identity->MS HPLC HPLC-UV (Peak Purity, % Area) Purity->HPLC Water Karl Fischer Titration (% H₂O) Purity->Water Residual Headspace GC-MS (Residual Solvents) Purity->Residual qNMR Quantitative NMR (qNMR) (Traceable to SI unit) Assay->qNMR MassBalance Mass Balance Calculation (100% - Impurities) Assay->MassBalance Qualified Qualified In-House Reference Standard NMR->Qualified MS->Qualified HPLC->Qualified Water->Qualified Residual->Qualified qNMR->Qualified MassBalance->Qualified COA Generate Certificate of Analysis (COA) Qualified->COA Use Use in Routine Analysis: - Assays - Impurity Testing - Stability Studies COA->Use

Caption: Workflow for qualifying an in-house reference standard.

Experimental Protocols for Qualification

The following protocols are designed to be robust and are based on established principles for the analysis of benzophenone derivatives.[10][11][12]

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the cornerstone for purity analysis of non-volatile organic molecules due to its high resolution and sensitivity.[13] A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds like benzophenones. The gradient elution ensures that both the main component and any potential impurities with different polarities are well-separated. UV detection is selected based on the chromophoric nature of the benzophenone core.

Table 1: HPLC-UV Method Parameters

ParameterValueJustification
Column C18, 100 x 2.1 mm, 1.7 µmProvides high efficiency and resolution for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for phenolic or acidic impurities.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 50% B to 95% B over 10 minEnsures elution of both polar and non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CEnsures reproducible retention times.
Detection UV at 254 nmBenzophenones exhibit strong absorbance at this wavelength.
Injection Vol. 2 µLMinimizes potential for peak distortion.
Sample Prep. 1.0 mg/mL in AcetonitrileEnsures complete dissolution.

Methodology:

  • Prepare the mobile phases as described in Table 1.

  • Accurately weigh and dissolve the candidate reference material in acetonitrile to a final concentration of 1.0 mg/mL.

  • Set up the HPLC system with the parameters from Table 1 and allow it to equilibrate until a stable baseline is achieved.

  • Inject the sample solution.

  • Integrate all peaks detected. Purity is reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage (% Area/Area).

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) provides an experimentally determined exact mass, which can be compared to the theoretical mass calculated from the elemental formula (C₁₄H₁₀ClFO₂). A close match (typically <5 ppm) provides very strong evidence of the compound's identity.

Methodology:

  • Prepare a dilute solution of the candidate material (~10 µg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into an ESI-qTOF or Orbitrap mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Observe the protonated molecular ion [M+H]⁺.

  • Compare the measured exact mass with the theoretical exact mass.

    • Theoretical Mass [M+H]⁺: 265.0426

    • Acceptance Criterion: Mass error < 5 ppm.

Protocol 3: Assay Assignment by Quantitative NMR (qNMR)

Causality: qNMR is a primary ratio method of measurement that allows for the direct determination of a compound's concentration relative to a certified internal standard, with traceability to SI units. It is a powerful tool for assigning a highly accurate potency value without needing a pre-existing standard of the same compound.

Methodology:

  • Accurately weigh approximately 10 mg of the candidate reference material and 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.

  • Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay D1 of 30 seconds).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the assay using the standard qNMR equation, accounting for the molar masses, weights, number of protons in each integral, and the certified purity of the internal standard.

Comparative Analysis: Commercial vs. Qualified Standard

A commercially sourced material may come with a stated purity, but this is often based on a single technique and may not account for non-UV active impurities, water, or residual solvents. A full qualification provides a much more accurate and defensible value.

Table 2: Comparison of Reference Standard Data

ParameterCommercial "Research Grade" StandardFully Qualified In-House Standard
Stated Purity "≥98% (HPLC)"N/A (Assay is determined)
Identity (HRMS) Not typically providedConfirmed: Measured mass 265.0422 (1.5 ppm error)
Identity (NMR) Not typically providedConfirmed: Structure consistent with ¹H, ¹³C, ¹⁹F NMR
Purity (HPLC) 98.5% (Area/Area)98.5% (Area/Area)
Water Content (KF) Not determined0.35%
Residual Solvents Not determined0.15% (Ethyl Acetate)
Non-volatile Residue Not determined<0.1%
Calculated Assay ~98.5% (Assumed) 97.9% (Calculated by qNMR)
Uncertainty High / UnknownLow (e.g., ± 0.5%)

Conclusion: The Foundation of Reliable Data

For a critical intermediate like this compound, relying on an unverified, commercially supplied reference standard introduces significant risk to the integrity of analytical data.[14] The process of in-house qualification, while rigorous, is a necessary investment. By employing orthogonal analytical techniques for identity (NMR, MS), purity (HPLC-UV), and potency (qNMR, Mass Balance), a laboratory can establish a well-characterized, defensible in-house reference standard. This self-validating system ensures that all subsequent analytical work is accurate, reproducible, and compliant with the stringent requirements of the pharmaceutical industry.[4][15]

References

  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI.
  • Analytical method validation: A brief review. Journal of Pharmaceutical and Applied Chemistry.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. (2017). Taylor & Francis Online.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019).
  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (2014).
  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol. (2024). American Chemical Society.
  • The Versatile Role of 4-Fluoro-4'-methoxybenzophenone in Dye and Pharmaceutical Intermediate Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Fluoro-4'-Methylbenzophenone. SINO-HIGH(CHINA) CO., LTD.
  • Certified Reference M
  • Pharmacopeial Reference Standards & Custom Synthesis. Epichem.
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  • Analytical Reference M

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of Novel Benzophenone Derivatives: A Hypothetical Case Study of 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is paramount. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property. This guide provides an in-depth, technical comparison of methodologies for determining the crystal structure of novel benzophenone derivatives, a scaffold of significant interest in medicinal chemistry.

While a published crystal structure for 4-Chloro-3'-fluoro-4'-methoxybenzophenone is not available at the time of this writing, we will use it as a detailed, hypothetical case study. This approach allows us to present a complete, field-proven workflow, from synthesis to final structure validation, that is directly applicable to this and other similar small molecules. We will explore the causality behind experimental choices, provide self-validating protocols, and compare the gold-standard method of single-crystal X-ray diffraction (XRD) with alternative techniques.

Synthesis and Characterization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis and purification of the target compound. The most common and reliable method for preparing diaryl ketones like our target molecule is the Friedel-Crafts acylation .[1][2] This electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.

Proposed Synthetic Pathway

The synthesis of this compound would logically proceed via the Friedel-Crafts acylation of 2-fluoroanisole with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents 2-fluoroanisole 2-Fluoroanisole Friedel_Crafts Friedel-Crafts Acylation 2-fluoroanisole->Friedel_Crafts 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride 4-chlorobenzoyl_chloride->Friedel_Crafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->Friedel_Crafts Catalyst DCM DCM (Solvent) DCM->Friedel_Crafts Solvent Product This compound Friedel_Crafts->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar Friedel-Crafts acylations.[3][4][5][6]

  • Reaction Setup: In a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial as the formation of the acylium ion electrophile is highly exothermic.[7]

  • Addition of Reactants: While maintaining the temperature at 0 °C, slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM (50 mL) from the dropping funnel over 30 minutes. After the addition is complete, add 2-fluoroanisole (1.1 equivalents) dropwise over 20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This quenches the reaction and decomposes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (DCM) and extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

Before proceeding to single-crystal growth, it is essential to confirm the identity and purity of the synthesized compound using standard spectroscopic techniques.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons in the range of 6.8-8.0 ppm, showing characteristic splitting patterns due to chloro, fluoro, and methoxy substituents. A singlet for the methoxy group protons around 3.9 ppm.
¹³C NMR A signal for the carbonyl carbon around 195 ppm. Aromatic carbon signals in the range of 110-165 ppm. A signal for the methoxy carbon around 55 ppm.
IR A strong absorption band for the C=O stretch of the ketone at approximately 1650-1670 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹. C-Cl and C-F stretching bands in the fingerprint region.
Mass Spec A molecular ion peak corresponding to the molecular weight of C₁₄H₁₀ClFO₂ (264.68 g/mol ).

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive method for determining the three-dimensional structure of small molecules at atomic resolution.[8][9] It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Growing High-Quality Single Crystals

The most critical and often challenging step in an XRD experiment is obtaining a high-quality single crystal, typically 0.1-0.3 mm in size and free of defects.

Detailed Experimental Protocol: Slow Evaporation Crystallization [10][11][12][13]

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. For benzophenone derivatives, solvents like ethanol, acetone, dichloromethane, or mixtures such as hexane/ethyl acetate are often successful.[11]

  • Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent in a clean glass vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean crystallization vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

Data Collection and Processing

G cluster_workflow XRD Workflow Crystal_Mounting Mount Crystal Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection X-ray exposure Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Raw diffraction images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection file (*.hkl) Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Initial atomic model Validation Validation & CIF (checkCIF) Structure_Refinement->Validation Refined structure

Caption: The workflow for single-crystal X-ray structure determination.

Typical Data Collection Parameters: [14][15]

  • Instrument: A modern single-crystal X-ray diffractometer (e.g., equipped with a CCD or pixel array detector).

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles (omega and phi scans).

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz-polarization effects and absorption. This results in a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the intensity for each reflection.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography: the measured intensities only provide the amplitudes of the structure factors, not their phases. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[1]

Detailed Protocol: Structure Refinement with SHELXL [16][17][18][19][20]

SHELXL is a powerful and widely used program for crystal structure refinement.[20] The process is iterative:

  • Initial Model: An initial atomic model is obtained from the structure solution program. This model is often incomplete and contains inaccuracies.

  • Least-Squares Refinement: The atomic coordinates, displacement parameters (isotropic initially, then anisotropic for non-hydrogen atoms), and a scale factor are refined against the experimental data using a least-squares algorithm. The goal is to minimize the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₑ|).

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model has too much electron density (negative peaks) or too little (positive peaks). Positive peaks can indicate missing atoms (including hydrogen atoms) or disorder.

  • Model Building: The model is manually adjusted based on the information from the difference map. Missing atoms are added, and disordered atoms are modeled appropriately. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Iteration: Steps 2-4 are repeated until the model converges, meaning that the shifts in the refined parameters are negligible, and the difference map is essentially flat.

  • Validation: The final refined structure is validated using tools like checkCIF. Key quality indicators are the R-factor (R1) and the goodness-of-fit (GooF). For a good quality small molecule structure, an R1 value below 5% is expected.[2][21]

Expected Structural Features and Comparison to an Analogue

While the crystal structure of this compound is unknown, we can make educated predictions based on the known structure of a close analogue, 4-chloro-4'-methoxybenzophenone .[22][23]

ParameterExpected for this compoundData for 4-Chloro-4'-methoxybenzophenone (Hypothetical/Typical)
Crystal System Likely Monoclinic or OrthorhombicMonoclinic
Space Group Centrosymmetric (e.g., P2₁/c) is common for achiral moleculesP2₁/c
Key Bond Lengths C=O: ~1.22 Å, C-Cl: ~1.74 Å, C-F: ~1.36 Å, C-O(Me): ~1.37 ÅC=O: 1.22 Å, C-Cl: 1.74 Å, C-O(Me): 1.36 Å
Torsion Angles The two phenyl rings will be twisted relative to the carbonyl plane.Dihedral angles of ~30-50° between the phenyl rings and the C-C(O)-C plane.
Intermolecular Interactions C-H···O, C-H···F, and C-H···Cl hydrogen bonds, as well as π-π stacking interactions are likely to be present.C-H···O and C-H···Cl hydrogen bonds, π-π stacking.
R-factor (R1) A well-refined structure should have R1 < 0.05 (5%).[21]Typically < 0.05 for published structures.
Resolution Data should be collected to at least 0.84 Å resolution for accurate determination of atomic positions.[24]Typically ~0.7-0.8 Å.

Alternative and Complementary Structural Techniques

While single-crystal XRD is the definitive method, other techniques can provide valuable structural information, especially when suitable single crystals cannot be obtained.

TechniquePrincipleApplicability to the Target MoleculeAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide information on connectivity, conformation, and dynamics in solution.[17][25][26]Excellent for confirming the covalent structure and providing insights into the solution-state conformation.Provides data in solution, which may be more biologically relevant. Can study molecular dynamics.Does not provide precise bond lengths/angles or packing information. Requires larger sample amounts (typically 1-25 mg).[26] Can be complex for larger molecules.
Cryo-Electron Microscopy (Cryo-EM) / MicroED A beam of electrons is used to generate a diffraction pattern from nanocrystals.[8][16][27][28][29]Highly applicable. Microcrystal Electron Diffraction (MicroED) is particularly powerful for small molecules that form only very small crystals.Requires extremely small crystals (nanocrystals), which are often easier to grow than larger single crystals.[8][27] Data collection is very fast.Requires specialized equipment (a cryo-electron microscope). Sample preparation can be challenging.
Powder X-ray Diffraction (PXRD) X-rays are diffracted by a polycrystalline powder, producing a characteristic diffraction pattern.Useful for fingerprinting the crystalline form and determining unit cell parameters if the sample is pure.Fast and requires only a small amount of powder. Good for phase identification and purity analysis.Does not provide the detailed atomic coordinates, bond lengths, or angles that single-crystal XRD does. Structure solution from powder data is complex.

Conclusion: An Integrated Approach to Structural Elucidation

The determination of a small molecule's crystal structure is a multi-step process that begins with careful synthesis and purification. For novel benzophenone derivatives like our hypothetical target, this compound, a well-executed Friedel-Crafts acylation followed by meticulous crystallization is the path to obtaining samples suitable for analysis.

Single-crystal X-ray diffraction remains the unequivocal gold standard, providing a high-resolution, unambiguous three-dimensional map of the molecule. The iterative process of refinement and validation, using powerful software like SHELXL, ensures the final model is as accurate as possible.

However, when large single crystals are elusive, researchers have a growing arsenal of alternative techniques. NMR spectroscopy provides essential data on the molecule's structure and dynamics in solution, while the revolutionary Cryo-EM method of MicroED is rapidly becoming a go-to technique for obtaining high-resolution structures from nanocrystalline samples that were previously intractable. An integrated approach, leveraging the strengths of each of these methods, provides the most comprehensive understanding of a molecule's structure, from its covalent bonds to its supramolecular architecture.

References

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  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. PMC. [Link]

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  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]

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  • Jones, P. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. Retrieved from [Link]

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A Comparative Guide to the UV-Vis Absorption Characteristics of 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, a nuanced understanding of the photophysical properties of novel small molecules is paramount. This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Chloro-3'-fluoro-4'-methoxybenzophenone, a substituted aromatic ketone of significant interest. By leveraging comparative data from structurally analogous benzophenones, we will elucidate the electronic transitions inherent to this molecule and the anticipated influence of its unique substitution pattern. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic behavior of such compounds.

Introduction to Benzophenones and their Spectroscopic Properties

Benzophenones are a class of aromatic ketones that are widely utilized as photoinitiators, UV blockers in sunscreens and plastics, and as synthetic intermediates in organic chemistry.[1][2] Their fundamental structure, consisting of a carbonyl group bridging two phenyl rings, gives rise to characteristic UV-Vis absorption spectra. These spectra are primarily defined by two types of electronic transitions: a high-intensity π → π* transition and a lower-intensity, longer-wavelength n → π* transition.[3][4]

The positions and intensities of these absorption bands are exquisitely sensitive to the nature and position of substituents on the phenyl rings, as well as the polarity of the solvent.[5][6] This sensitivity provides a powerful tool for structural elucidation and for predicting the photochemical behavior of new derivatives.

Predicted UV-Vis Absorption Profile of this compound

The structure of this compound incorporates three key substituents, each contributing to the overall electronic structure and, consequently, the UV-Vis absorption profile:

  • 4-Chloro Group: The chlorine atom acts as an auxochrome, a group that modifies the absorption of a chromophore. Through its inductive electron-withdrawing effect and its ability to donate a lone pair of electrons into the aromatic ring via resonance, it typically induces a small bathochromic (red) shift in the π → π* absorption band.

  • 4'-Methoxy Group: The methoxy group is a powerful electron-donating group. Its presence is known to cause a significant bathochromic shift and an increase in the molar absorptivity (hyperchromic effect) of the π → π* band due to enhanced conjugation.[3][6]

  • 3'-Fluoro Group: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. Its impact on the UV-Vis spectrum is generally less pronounced than that of a methoxy or chloro group, often leading to minor shifts.

Based on these substituent effects, we can anticipate that the UV-Vis spectrum of this compound in a non-polar solvent will exhibit a strong π → π* absorption band at a wavelength longer than that of unsubstituted benzophenone (typically around 250 nm), likely in the 260-280 nm region. The n → π* transition, being more sensitive to solvent effects, is expected to appear as a weak, broad band at a longer wavelength, likely above 330 nm.

Comparative Analysis with Structurally Related Benzophenones

To substantiate our predictions, a comparative analysis with well-characterized benzophenone derivatives is essential. The following table summarizes the reported UV-Vis absorption data for relevant analogues.

CompoundSolventλmax (π → π) (nm)λmax (n → π) (nm)Molar Absorptivity (ε)Reference
Benzophenonen-Heptane248.2346.6-[3][6]
BenzophenoneEthanol252.2334.0-[3][6]
4-ChlorobenzophenoneAlcohol260-log ε = 4.32[7]
4-Methoxybenzophenonen-Heptane~247.6~339.2-[6]
2-Hydroxy-4-methoxybenzophenone---Strong UV-A and UV-B absorption[8]

This comparative data underscores the influence of substituents. The presence of a 4-chloro group in 4-chlorobenzophenone shifts the primary absorption band to 260 nm from benzophenone's 248.2 nm in a non-polar solvent.[3][6][7] The 4-methoxy group in 4-methoxybenzophenone also demonstrates this bathochromic shift.[6] Therefore, it is logical to infer that the combined effects of the chloro, fluoro, and methoxy groups in this compound will result in a λmax for the π → π* transition that is shifted to a longer wavelength compared to the individual monosubstituted derivatives.

The solvent environment plays a critical role in the observed absorption characteristics. In moving from a non-polar solvent like n-heptane to a polar solvent like ethanol, benzophenones typically exhibit a bathochromic (red) shift for the π → π* transition and a hypsochromic (blue) shift for the n → π* transition.[5] This is due to the stabilization of the more polar excited state in the π → π* transition and the hydrogen bonding of the solvent with the non-bonding electrons of the carbonyl oxygen, which lowers the energy of the n orbital, thus increasing the energy gap for the n → π* transition.[4][9]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption characteristics of this compound, the following detailed experimental protocol is recommended. This protocol is designed to yield high-quality, reproducible data suitable for quantitative analysis and comparison.

Materials and Instrumentation
  • Analyte: this compound (purity >98%)

  • Solvents: Spectroscopic grade n-hexane, ethanol, and acetonitrile

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a spectral bandwidth of 1 nm or less.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent (e.g., ethanol) in a volumetric flask.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the molar absorptivity. Typical concentrations for UV-Vis analysis range from 1 to 10 µg/mL.

Spectrophotometric Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Record a baseline spectrum with the cuvettes filled with the spectroscopic grade solvent that will be used for the sample analysis.

  • Sample Measurement: Record the UV-Vis spectrum of each working solution from 200 to 500 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each observed transition. Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at the λmax of the primary π → π* transition.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Solvent (Stock Solution) prep1->prep2 prep3 Prepare Dilutions (Working Solutions) prep2->prep3 meas3 Acquire Spectra prep3->meas3 meas1 Instrument Warm-up meas2 Baseline Correction meas1->meas2 meas2->meas3 an1 Identify λmax meas3->an1 an2 Calculate Molar Absorptivity (ε) an1->an2

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

The UV-Vis absorption characteristics of this compound are dictated by the interplay of its carbonyl chromophore and the electronic effects of its chloro, fluoro, and methoxy substituents. Based on a comparative analysis with structurally related compounds, it is predicted to exhibit a strong π → π* absorption band in the 260-280 nm range, with the exact λmax and molar absorptivity being solvent-dependent. A weaker n → π* transition is anticipated at a longer wavelength. The provided experimental protocol offers a robust framework for the empirical determination of these key spectroscopic parameters, which are crucial for applications ranging from photochemistry to pharmaceutical analysis.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3'-fluoro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

  • Irritant: Likely to cause skin and serious eye irritation.[1]

  • Respiratory Tract Irritant: May cause respiratory irritation upon inhalation.[1]

  • Combustible: As with many organic solids, it may burn under fire conditions.

  • Environmental Hazard: Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects.

  • Hazardous Decomposition Products: Thermal decomposition may release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, carbon monoxide, and carbon dioxide.[2]

Given these potential hazards, 4-Chloro-3'-fluoro-4'-methoxybenzophenone must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical to ensure safety and regulatory compliance.

Diagram: Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 At the Bench cluster_1 Waste Accumulation Area cluster_2 Final Disposal A Waste Generation (e.g., unused reagent, contaminated materials) B Segregate as Halogenated Organic Waste A->B C Select Appropriate Waste Container B->C D Label Container with Hazardous Waste Tag C->D E Store in a Designated, Segregated Area D->E F Arrange for Pickup by Licensed Waste Contractor E->F G High-Temperature Incineration F->G

Caption: Decision workflow for proper disposal.

Immediate Handling and Segregation at the Source

The first and most critical step is the proper segregation of waste at the point of generation. This prevents accidental mixing with incompatible materials and ensures the waste is managed correctly throughout the disposal process.

Protocol:

  • Identify as Halogenated Waste: All waste containing this compound, including unused product, contaminated personal protective equipment (PPE), and cleaning materials, must be classified as halogenated organic waste.

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. Co-mingling can complicate the disposal process and significantly increase costs, as the entire mixture must be treated as halogenated waste.

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents and strong bases.

Waste Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

Protocol:

  • Container Selection: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE). The container must have a secure, screw-top lid.

  • Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Environmental Hazard")

    • The date of initial waste accumulation

    • The name of the principal investigator or laboratory contact

Temporary Storage in the Laboratory

Proper storage within the laboratory's satellite accumulation area is essential to maintain a safe working environment.

Protocol:

  • Designated Area: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the container away from incompatible materials. Do not store in hallways or other public areas.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.

Final Disposal and Regulatory Considerations

The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.

EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), this waste may fall under the following categories:

  • F-Listed Wastes: As a halogenated organic compound, it may be considered an F-listed waste if it is a spent solvent.[1]

  • U- or P-Listed Wastes: If it is a discarded commercial chemical product, it could be classified as a U- or P-listed waste, depending on its toxicity.

Your institution's Environmental Health and Safety (EHS) department will make the final determination of the appropriate waste codes.

Recommended Disposal Method

The recommended method for the final disposal of this compound is high-temperature incineration at a permitted hazardous waste facility. This method is effective at destroying halogenated organic compounds. However, it is crucial that the incineration facility has the appropriate scrubbers and pollution control equipment to neutralize the acidic gases (e.g., HCl, HF) that will be generated during combustion.[2]

Do not attempt to dispose of this chemical via:

  • Drain Disposal: This is strictly prohibited. The compound's likely toxicity to aquatic life poses a significant environmental threat.

  • Landfilling: Direct landfilling of untreated halogenated organic waste is not an acceptable practice.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Protocol for a Small Spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If necessary, evacuate the area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Conclusion: A Commitment to Safety and Sustainability

The proper management and disposal of this compound are not merely procedural tasks but are integral components of responsible scientific practice. By adhering to these guidelines, researchers and institutions can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our ecosystem. Always consult your institution's specific waste disposal policies and your EHS department for guidance.

References

  • MilliporeSigma. (2025, May 13). Safety Data Sheet: 4-Chloro-4'-fluorobutyrophenone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82719, 4-Chloro-4'-methoxybenzophenone.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Butanone, 4-chloro-1-(4-fluorophenyl)-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.